2-Chloro-1,3-difluoro-4-iodobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-difluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZBGQHUCKRNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378552 | |
| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202925-06-2 | |
| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Chloro-1,3-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1,3-difluoro-4-iodobenzene, a halogenated benzene derivative with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 202925-06-2 |
| Molecular Formula | C₆H₂ClF₂I |
| Molecular Weight | 274.43 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 223.4 ± 35.0 °C (Predicted) |
Proposed Synthesis
A similar transformation has been successfully employed in the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene from 4-bromo-3-chloro-2-fluoroaniline, suggesting the feasibility of this approach.[1]
Proposed Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from a patented procedure for a structurally similar compound and should be optimized for the specific substrate.[1]
Materials:
-
2-Chloro-1,3-difluoro-4-aminobenzene
-
Sulfuric acid (80%)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Cuprous iodide (CuI)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (or other suitable organic solvent)
-
Water
Procedure:
-
In a suitable reaction vessel, cautiously add 2-Chloro-1,3-difluoro-4-aminobenzene to 80% sulfuric acid at room temperature.
-
Heat the mixture to reflux and stir for 1-2 hours to ensure complete salt formation.
-
Cool the reaction mixture to 50-60°C.
-
Add catalytic cuprous iodide followed by potassium iodide and stir for 30 minutes.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 50-60°C. Stir until gas evolution ceases, and then continue stirring for an additional hour.
-
Quench the reaction by the dropwise addition of a sodium bisulfite solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to yield this compound.
Alternative Synthetic Approach
An alternative strategy involves the regioselective lithiation of a suitable precursor, 1-chloro-2,4-difluorobenzene, followed by quenching with an iodine source. This method has been demonstrated for the synthesis of related polyhalogenated benzenes.
Caption: Alternative synthetic pathway via lithiation-iodination.
Characterization Data
While a complete set of spectral data for this compound is not publicly available, the following table summarizes known physical properties and includes data for a closely related isomer for comparative purposes.
| Property | This compound | 2-Chloro-4-fluoro-1-iodobenzene (Isomer) |
| CAS Number | 202925-06-2 | 101335-11-9 |
| Molecular Formula | C₆H₂ClF₂I | C₆H₃ClFI |
| Molecular Weight | 274.43 g/mol | 256.44 g/mol |
| Appearance | Clear, colorless liquid | Solid |
Spectroscopic analysis is crucial for the definitive identification and purity assessment of the synthesized compound. Expected spectral features would include:
-
¹H NMR: A complex splitting pattern in the aromatic region, characteristic of the remaining two protons on the benzene ring, influenced by coupling to each other and to the adjacent fluorine atoms.
-
¹³C NMR: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine couplings would be observable.
-
¹⁹F NMR: Two distinct signals, each likely showing coupling to the other fluorine and to adjacent protons.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for chlorine.
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.
Caption: General experimental workflow for synthesis and characterization.
Safety Information
Halogenated organic compounds should be handled with appropriate safety precautions. While specific toxicology data for this compound is not available, related compounds are known to be irritants and may be harmful if swallowed or inhaled. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.
This guide provides a framework for the synthesis and characterization of this compound based on available data and established chemical principles. Researchers should conduct their own risk assessments and optimization studies before proceeding with any experimental work.
References
Physical and chemical properties of 2-Chloro-1,3-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 2-Chloro-1,3-difluoro-4-iodobenzene. This guide compiles the available information and supplements it with data from structurally related compounds to provide a comprehensive overview. Inferences and predictions are clearly noted.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents and complex organic materials. Its utility stems from the differential reactivity of its four halogen substituents, which allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides a detailed summary of its known and predicted physical and chemical properties, a plausible synthetic route, and an overview of its potential reactivity.
Physicochemical Properties
Comprehensive experimental data for this compound is scarce. The following tables summarize the available data for the target compound and provide a comparative analysis with structurally similar molecules.
Compound Identification
| Property | Value | Source |
| IUPAC Name | This compound | ChemBK |
| CAS Number | 202925-06-2 | ChemBK |
| Molecular Formula | C₆H₂ClF₂I | ChemBK |
| Molecular Weight | 274.43 g/mol | ChemBK |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)F)I)F | (Predicted) |
| InChI Key | (Not available) |
Physical Properties
Direct experimental values for the physical properties of this compound are not widely reported. The table below includes a predicted value and experimental data for related isomers to provide an estimated range.
| Property | This compound (Predicted/Estimated) | 3-Chloro-4-fluoroiodobenzene | 1-Chloro-4-iodobenzene |
| Boiling Point | 223.4 ± 35.0 °C | 94-95 °C / 15 mmHg | 226-227 °C |
| Melting Point | (Not available) | (Not available) | 53-54 °C |
| Density | (Not available) | 2.008 g/mL at 25 °C | (Solid) |
| Solubility | Likely insoluble in water, soluble in organic solvents. | Slightly soluble in water.[1] | (Not available) |
| Refractive Index | (Not available) | n20/D 1.604 | (Not applicable) |
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific synthesis for this compound is not detailed in the available literature, a plausible route can be extrapolated from the synthesis of structurally similar compounds, such as 1-bromo-2-chloro-3-fluoro-4-iodobenzene. The proposed method involves a Sandmeyer-type reaction starting from a substituted aniline.
A potential precursor, 2-chloro-3,5-difluoroaniline, could undergo diazotization followed by iodination to yield the target compound.
Caption: Proposed synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the nature and position of its halogen substituents. The carbon-iodine bond is the most labile and, therefore, the most reactive site for cross-coupling reactions. The reactivity of the halogens is expected to follow the general trend: I > Br > Cl > F. This differential reactivity allows for selective, stepwise functionalization of the aromatic ring.
The presence of electron-withdrawing fluorine and chlorine atoms activates the benzene ring towards nucleophilic aromatic substitution, although the high energy barrier generally makes this less favorable than metal-catalyzed cross-coupling at the iodo-position.
Common Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to create C-C triple bonds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.
Caption: Potential cross-coupling reactions of this compound.
Experimental Protocols
Illustrative Protocol: Suzuki-Miyaura Cross-Coupling
This is a general, illustrative protocol for a Suzuki-Miyaura reaction involving an aryl iodide, which would be applicable to this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
-
¹H NMR: The spectrum would show two signals in the aromatic region, each corresponding to one proton. The chemical shifts and coupling patterns would be influenced by the adjacent halogen atoms.
-
¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached halogens. The carbons bonded to fluorine would show characteristic C-F coupling.
-
¹⁹F NMR: Two signals would be expected, corresponding to the two non-equivalent fluorine atoms.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 274, with a characteristic isotopic pattern due to the presence of chlorine.
Safety and Handling
No specific safety data is available for this compound. However, based on data for similar halogenated benzenes, the following precautions should be taken:
-
Hazard Class: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising, yet undercharacterized, building block for organic synthesis. Its key advantage lies in the differential reactivity of its halogen substituents, which allows for selective and sequential functionalization. While a comprehensive experimental dataset is currently lacking, this guide provides a foundational understanding of its properties and potential applications based on available data and established chemical principles. Further research into this compound is warranted to fully explore its synthetic utility.
References
An In-depth Technical Guide to 2-Chloro-1,3-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,3-difluoro-4-iodobenzene is a polyhalogenated aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science, often serving as versatile building blocks for the synthesis of more complex structures. The unique substitution pattern of this compound, featuring chloro, fluoro, and iodo groups, offers multiple reactive sites for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of its potential applications in research and development.
Chemical and Physical Properties
| Property | This compound | 2-Chloro-1-fluoro-4-iodobenzene (Isomer) | 3-Chloro-4-fluoroiodobenzene (Isomer) |
| IUPAC Name | This compound | 2-Chloro-1-fluoro-4-iodobenzene | 3-Chloro-4-fluoroiodobenzene |
| CAS Number | 202925-06-2 | 156150-67-3 | 156150-67-3 |
| Molecular Formula | C₆H₂ClF₂I | C₆H₃ClFI | C₆H₃ClFI |
| Molecular Weight | 274.43 g/mol | 256.44 g/mol | 256.44 g/mol |
| Boiling Point | 223.4±35.0 °C (Predicted)[1] | 94-95 °C at 15 mmHg | 94-95 °C at 15 mmHg[2] |
| Density | 2.080±0.06 g/cm³ (Predicted)[1] | 2.02 g/mL | 2.008 g/mL at 25 °C[2] |
| Solubility | Not available | Slightly soluble in water.[3] | Slightly soluble in water. |
| Appearance | Clear, colorless liquid (Predicted).[1] | - | Clear colorless to light yellow liquid. |
Synthesis
Proposed Experimental Protocol: Diazotization and Iodination of 2-chloro-3,5-difluoroaniline
This protocol is a hypothetical procedure based on standard Sandmeyer reaction conditions.
Materials:
-
2-chloro-3,5-difluoroaniline
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Diethyl ether or dichloromethane for extraction
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-3,5-difluoroaniline in a suitable volume of concentrated hydrochloric or sulfuric acid, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be controlled to prevent the temperature from rising, which could lead to the decomposition of the diazonium salt.
-
Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Applications in Drug Development
Halogenated organic molecules are crucial building blocks in the pharmaceutical industry.[6] The incorporation of halogens, particularly fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
While there is no specific, publicly available information detailing the use of this compound in drug development, its structure suggests potential as a key intermediate. The different halogen atoms provide orthogonal reactivity, allowing for selective functionalization. For instance, the iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), which are fundamental transformations in the synthesis of complex drug candidates. The chloro and fluoro groups can also be targeted for nucleophilic aromatic substitution under specific conditions.
The biological activity of polyhalogenated benzenes is diverse and highly dependent on the specific substitution pattern. Many halogenated compounds exhibit a range of biological effects, from antimicrobial to anticancer activities.[7] Further research would be required to elucidate any potential biological activity of this compound itself or its derivatives.
Signaling Pathways
There is currently no information in the scientific literature linking this compound to any specific signaling pathways. Elucidating such interactions would necessitate dedicated biological screening and mechanistic studies.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via diazotization.
Safety Information
Hazard Statements: Based on data for related compounds, this compound is expected to be an irritant.[1]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
First Aid Measures:
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.
Fire-fighting Measures:
-
Use carbon dioxide, dry chemical, or foam for extinction.
References
- 1. This compound CAS#: 202925-06-2 [amp.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. AB231871 | CAS 202925-06-2 – abcr Gute Chemie [abcr.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-1,3-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of 2-Chloro-1,3-difluoro-4-iodobenzene (CAS No. 202925-06-2). This document is intended to be a valuable resource for researchers and professionals involved in drug development and other scientific disciplines where the physicochemical properties of this compound are of interest.
Introduction
This compound is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Understanding its solubility and stability is paramount for its effective use, formulation, and the prediction of its environmental fate and biological interactions. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from closely related analogues, predictive models, and established experimental protocols to provide a thorough assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 202925-06-2 | Vendor Information |
| Molecular Formula | C₆H₂ClF₂I | |
| Molecular Weight | 274.43 g/mol | |
| Appearance | Not specified (likely a solid or oil at room temperature) | General knowledge of similar compounds |
| Predicted LogP | ~3.5 - 4.0 | Based on isomers and predictive models |
Solubility Profile
Table 1: Estimated and Qualitative Solubility of this compound
| Solvent | Estimated Solubility | Remarks |
| Water | Very Low / Poorly Soluble | A related isomer, 2-chloro-1-fluoro-4-iodobenzene, is described as "slightly soluble in water"[1]. High predicted LogP suggests low aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for poorly soluble compounds in biological assays. |
| N,N-Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for organic compounds. |
| Methanol | Moderately Soluble | Lower polarity alcohols are generally good solvents for halogenated aromatics. |
| Dichloromethane (DCM) | Soluble | A common non-polar solvent for organic synthesis and purification. |
| Chloroform | Soluble | A related isomer is reported to be soluble in chloroform. |
| Hexanes | Sparingly Soluble to Insoluble | Non-polar aliphatic solvents are less likely to be effective. |
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. The stability is influenced by factors such as temperature, pH, and light.
Table 2: Stability Considerations for this compound
| Condition | Expected Stability | Potential Degradation Pathways |
| Thermal | Likely stable at ambient temperatures. | At elevated temperatures, decomposition may occur, potentially leading to the release of halogenated byproducts. |
| Hydrolytic (pH) | Generally stable in neutral and acidic conditions. | Susceptibility to hydrolysis may increase under strongly basic conditions, although aryl halides are generally resistant to hydrolysis under normal conditions. |
| Photolytic | Potentially sensitive to light, particularly UV. | The carbon-iodine bond is the weakest of the carbon-halogen bonds present and is susceptible to photolytic cleavage, which can lead to deiodination and the formation of radical species. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data. The following sections outline the recommended methodologies.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., purified water, buffer of a specific pH) in a sealed, inert container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Replicates: The experiment should be performed in at least triplicate to ensure the precision of the results.
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability Assessment
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines to ensure the data is suitable for regulatory purposes.
Methodology:
-
Sample Preparation: Aliquots of the compound, in both solid state and in a relevant solution, are placed in sealed, inert vials.
-
Storage: The vials are stored at various elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. A control sample is kept at a reference temperature (e.g., 5°C).
-
Analysis: At specified time points, samples are withdrawn and analyzed for the parent compound and any degradation products using a stability-indicating analytical method (e.g., HPLC).
-
Data Evaluation: The rate of degradation is determined, and the shelf-life can be extrapolated.
Methodology:
-
Sample Preparation: The compound is dissolved in a series of aqueous buffers with varying pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).
-
Incubation: The solutions are incubated at a constant temperature (e.g., 37°C) for a set duration.
-
Analysis: At regular intervals, aliquots are taken and analyzed by a stability-indicating method to quantify the remaining parent compound.
-
Data Evaluation: The degradation rate at each pH is calculated to determine the pH-stability profile.
Methodology:
-
Sample Preparation: Samples of the compound (solid and in solution) are placed in phototransparent containers. Control samples are wrapped in aluminum foil to protect them from light.
-
Exposure: The samples are exposed to a controlled light source that mimics a combination of UV and visible light, as specified in ICH Q1B guidelines.
-
Analysis: After the exposure period, the samples are analyzed for degradation and compared to the protected control samples.
Caption: Logical workflow for chemical stability assessment.
Conclusion
While specific experimental data on the solubility and stability of this compound remains limited, this guide provides a robust framework for its assessment based on the properties of analogous compounds and established scientific protocols. The compound is predicted to have low aqueous solubility and good solubility in common organic solvents. Its stability is expected to be good under standard storage conditions, with a potential for photodegradation due to the presence of an iodine substituent. For definitive quantitative data, the experimental protocols outlined herein should be followed. This information is crucial for the successful application of this compound in research and development.
References
A Researcher's Guide to Procuring 2-Chloro-1,3-difluoro-4-iodobenzene for Laboratory Applications
For researchers and scientists engaged in drug development and organic synthesis, the strategic selection and procurement of specialized chemical reagents is a critical first step. 2-Chloro-1,3-difluoro-4-iodobenzene is a polyhalogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its distinct pattern of halogen substitution allows for selective functionalization at different positions on the benzene ring, making it a valuable intermediate for creating novel pharmaceutical compounds and other advanced materials. This guide provides an in-depth overview of where to source this compound, its key chemical data, and a generalized workflow for its use in a laboratory setting.
Supplier and Chemical Data Overview
Sourcing high-purity chemicals is essential for reproducible experimental results. Several chemical suppliers list this compound, often with varying purity levels and available quantities. Below is a summary of the key quantitative data for this compound, compiled from various suppliers. Researchers are advised to request quotes and certificates of analysis (CoA) directly from the suppliers to obtain the most current pricing, availability, and purity information.
| Identifier | Value | Source |
| Product Name | This compound | International Laboratory USA[1], ChemicalBook[2] |
| Synonyms | 3-Chloro-2,4-difluoroiodobenzene | ChemicalBook[2] |
| CAS Number | 202925-06-2 | International Laboratory USA[1], ChemicalBook[2] |
| Molecular Formula | C₆H₂ClF₂I | International Laboratory USA[1], ChemicalBook[2] |
| Molecular Weight | 274.43 g/mol | International Laboratory USA[1], ChemicalBook[2] |
| Purity | Typically ≥97% | International Laboratory USA[1], ChemicalBook[2] |
| Form | Liquid | ChemicalBook[2] |
| Color | Clear Colourless | ChemicalBook[2] |
| Boiling Point | 223.4 ± 35.0 °C (Predicted) | ChemicalBook[2] |
| Density | 2.080 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| HS Code | 2903998090 | ChemicalBook[2] |
Potential Suppliers listed by ChemicalBook include:
-
Bide Pharmatech Ltd.[2]
-
Yancheng KangdiSen Pharmaceutical Co., Ltd.[2]
-
AAB-PHARMA LIMITED[2]
-
Shanghai Hongju Pharmaceutical Technology Co., LTD.[2]
-
Shanghai Sunway Pharmaceutical Technology Co.,Ltd.[2]
Potential Experimental Applications & Protocols
While specific experimental protocols for this compound are proprietary to individual research labs, its structure lends itself to a variety of synthetic transformations common in drug discovery. The presence of iodine, chlorine, and fluorine atoms on the benzene ring allows for regioselective reactions. Generally, the iodine atom is the most reactive site for metal-mediated cross-coupling reactions, while the fluorine atoms can be subject to nucleophilic aromatic substitution.
General Reaction Type: Cross-Coupling Reactions
Halogenated benzenes, particularly iodo- and bromo- derivatives, are excellent substrates for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are foundational in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.
Illustrative Experimental Protocol (Generalized Suzuki Coupling):
A general procedure for a Suzuki coupling involving a similar aryl iodide is as follows. Note: This is a representative protocol and must be optimized for this compound specifically.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), a boronic acid or boronate ester partner (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a suitable degassed solvent system, commonly a mixture like 1,4-dioxane and water or toluene and ethanol.
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature typically ranging from 80°C to 110°C. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualized Workflows
The following diagrams illustrate logical workflows relevant to utilizing this compound in a research context.
Caption: Procurement and research workflow for a specialty chemical.
References
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-1,3-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloro-1,3-difluoro-4-iodobenzene (CAS No. 202925-06-2). The following sections detail the known hazards, proper handling procedures, emergency protocols, and disposal methods to ensure the safe use of this compound in a laboratory setting.
Section 1: Chemical and Physical Properties
This compound is a halogenated aromatic compound. While comprehensive experimental data for this specific molecule is limited, its physical and chemical properties can be predicted based on available data and the properties of structurally similar compounds.
| Property | Value | Source/Notes |
| CAS Number | 202925-06-2 | [1] |
| Molecular Formula | C6H2ClF2I | [2] |
| Molecular Weight | 274.43 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 223.4 ± 35.0 °C (Predicted) | [2] |
| Density | 2.080 ± 0.06 g/cm³ (Predicted) | [2] |
Section 2: Hazard Identification and Classification
Based on information for this compound and structurally related compounds, it is classified as an irritant.
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 |
Hazard Statements (H-phrases):
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements (P-phrases): A comprehensive list of precautionary statements is provided in the detailed protocols below.
Section 3: Experimental Protocols for Safe Handling
These protocols are designed to minimize risk during the handling and use of this compound.
Personal Protective Equipment (PPE)
Adequate PPE is mandatory to prevent exposure. The minimum required PPE includes:
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes that can cause serious eye irritation.[4][5][6] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and changed immediately if contaminated. | Prevents skin contact which can cause irritation.[4][7] |
| Body Protection | A flame-retardant lab coat, fully buttoned. Wear appropriate protective clothing to prevent skin exposure. | Protects skin and personal clothing from splashes.[7][8] |
| Respiratory Protection | Not typically required if work is conducted in a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used. | Protects against inhalation of vapors which may cause respiratory irritation.[4][7] |
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[4]
-
Safety Shower and Eyewash Station: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[8]
General Handling and Storage
-
Handling:
-
Storage:
Section 4: Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1. Ensure adequate ventilation. Remove all sources of ignition.[4]
-
Containment and Cleanup:
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[8]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Do not allow the spilled material to enter drains or waterways.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Section 5: Disposal Considerations
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should be treated as the chemical itself.
-
Do not dispose of down the drain or into the environment.
Section 6: Toxicological Information
The toxicological properties of this compound have not been fully investigated. The information provided is based on its classification and data from similar compounds.
| Effect | Description |
| Acute Toxicity | No quantitative data (e.g., LD50, LC50) is available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled based on data for analogous compounds.[10] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
Section 7: Visual Diagrams
Emergency Response Workflow
Caption: Workflow for responding to a spill of this compound.
Personal Protective Equipment (PPE) Logic
Caption: Decision logic for selecting appropriate PPE when handling the chemical.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound CAS#: 202925-06-2 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 5. hsa.ie [hsa.ie]
- 6. quora.com [quora.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
2-Chloro-1,3-difluoro-4-iodobenzene material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive Material Safety Data Sheet (MSDS) for 2-Chloro-1,3-difluoro-4-iodobenzene (CAS No. 202925-06-2) is not publicly available. This guide has been compiled from available data for the specified chemical and supplemented with information from safety data sheets of structurally similar halogenated benzenes. All safety and handling procedures should be conducted with caution and under the supervision of a qualified professional.
Chemical and Physical Properties
This section summarizes the known and predicted physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 202925-06-2 | [1][2] |
| Molecular Formula | C6H2ClF2I | [1] |
| Molecular Weight | 274.43 g/mol | [1] |
| Boiling Point | 223.4 ± 35.0 °C (Predicted) | [1] |
| Density | 2.080 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Clear, Colourless Liquid (Predicted) | [1] |
Hazard Identification and Classification
While a specific hazard classification for this compound is not available, data from analogous compounds such as 2-Bromo-1,3-difluoro-5-iodobenzene and 1-Chloro-4-iodobenzene suggest the following potential hazards.[3][4]
-
Hazard Statements (Inferred):
-
Pictograms (Inferred):
The following diagram illustrates the inferred hazard identification process.
Caption: Inferred Hazard Identification for this compound.
Experimental Protocols and Handling
Detailed experimental protocols for this compound are not available. The following handling and storage procedures are based on best practices for similar halogenated aromatic compounds.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][6]
-
Avoid breathing vapors, mist, or gas.[6]
-
Avoid contact with skin and eyes.[6]
-
Use non-sparking tools and prevent the build-up of electrostatic discharge.[6]
-
Wash hands thoroughly after handling.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from heat, sparks, and open flames.
-
Protect from light.
-
Incompatible materials include strong oxidizing agents, acids, and bases.[7]
The following workflow outlines the recommended personal protective equipment (PPE) for handling this compound.
Caption: Recommended Personal Protective Equipment (PPE) Workflow.
First-Aid Measures
The following first-aid measures are recommended based on the potential hazards of similar compounds.[3][6]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[4]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
The following diagram illustrates the decision-making process for emergency response in case of a spill or leak.
Caption: Emergency Response Workflow for Spills and Leaks.
Toxicological Information
No specific toxicological data for this compound was found. Based on structurally related compounds, it is presumed to be an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested, inhaled, or absorbed through the skin.[3][4] The toxicological properties have not been thoroughly investigated.
Accidental Release Measures
-
Ensure adequate ventilation.[6]
-
Evacuate personnel to a safe area.[6]
-
Wear appropriate personal protective equipment.[6]
-
Remove all sources of ignition.[6]
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound CAS#: 202925-06-2 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Chloro-4-fluoro-1-iodobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Reactivity of the carbon-iodine bond in 2-Chloro-1,3-difluoro-4-iodobenzene
An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 2-Chloro-1,3-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhalogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science, offering multiple points for diversification. This compound is a prime example of a scaffold where chemoselective functionalization is not only possible but highly efficient. This technical guide focuses on the exceptional reactivity of the carbon-iodine (C-I) bond in this molecule. Due to its significantly lower bond dissociation energy compared to the C-Cl and C-F bonds, the C-I bond serves as the primary and highly selective site for a multitude of transition-metal-catalyzed cross-coupling reactions. This document provides a theoretical framework for this reactivity, details generalized experimental protocols for key transformations, and presents catalytic cycles and workflows to guide synthetic applications.
Theoretical Framework: The Principle of Bond Dissociation Energy
The remarkable selectivity observed in the functionalization of this compound is fundamentally governed by the differences in bond dissociation energies (BDEs) for the various carbon-halogen (C-X) bonds present in the molecule. The oxidative addition of a palladium(0) catalyst into a C-X bond is the initial and often rate-determining step in most cross-coupling catalytic cycles. This step is kinetically favored for the bond with the lowest BDE.[1]
As summarized in the table below, the BDE for an aryl C-I bond is substantially lower than that for C-Br, C-Cl, and C-F bonds. This energy difference ensures that under typical palladium-catalyzed conditions, the catalyst will selectively insert into the C-I bond, leaving the more robust C-Cl and C-F bonds intact.[1]
Table 1: Average Bond Dissociation Energies (BDEs) for Aryl-Halogen Bonds
| Bond Type | Average BDE (kcal/mol) | Average BDE (kJ/mol) | Relative Reactivity Trend |
| Aryl-F | ~127 | ~531 | Lowest |
| Aryl-Cl | ~97 | ~406 | Low |
| Aryl-Br | ~84 | ~351 | Moderate |
| Aryl-I | ~67 | ~280 | Highest |
Note: Values are averaged and can vary slightly based on the specific aromatic system. Data compiled from multiple sources.
Caption: A typical experimental workflow for cross-coupling reactions.
Key Cross-Coupling Reactions of the C-I Bond
The lability of the C-I bond makes this compound an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions. The following sections detail the most pertinent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (typically a boronic acid or ester) with an organic halide. For this compound, this reaction provides a direct route to biaryl compounds, which are common motifs in pharmaceuticals.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.[4][5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are precursors to complex heterocyclic systems and functional materials. The reaction is typically co-catalyzed by palladium and copper(I).[6][7]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Generalized Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aq. NH₄Cl and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography.[6][8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is fundamental in drug discovery, as the arylamine moiety is a prevalent pharmacophore. The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[9][10]
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Spectroscopic Data and Experimental Protocols for 2-Chloro-1,3-difluoro-4-iodobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-1,3-difluoro-4-iodobenzene (CAS No. 202925-06-2). Designed for researchers, scientists, and professionals in drug development, this document presents predicted spectroscopic data (NMR, IR, MS) in a structured format, alongside detailed experimental protocols for the acquisition of such data.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions were generated using advanced computational chemistry software and are intended to serve as a reference for identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~7.6 - 7.8 | Doublet of Doublets (dd) | J(H,F) ≈ 8-10, J(H,H) ≈ 8-9 | H-6 |
| ~7.2 - 7.4 | Doublet of Doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 2-3 | H-5 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~160 - 165 (dd, J(C,F) ≈ 250-260 Hz) | C-1, C-3 |
| ~135 - 140 | C-6 |
| ~125 - 130 | C-2 |
| ~120 - 125 | C-5 |
| ~90 - 95 | C-4 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~(-105) - (-115) | Multiplet | F-1, F-3 |
Reference: CFCl₃ at 0.00 ppm
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | C-H stretch (aromatic) |
| 1600 - 1550 | Medium | C=C stretch (aromatic ring) |
| 1480 - 1420 | Strong | C=C stretch (aromatic ring) |
| 1250 - 1150 | Strong | C-F stretch |
| 1100 - 1000 | Medium | C-Cl stretch |
| 850 - 750 | Strong | C-H out-of-plane bend |
| 700 - 600 | Medium | C-I stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 274 | 100 | [M]⁺ (Molecular Ion) |
| 276 | ~32 | [M+2]⁺ (³⁷Cl isotope) |
| 147 | Moderate | [M - I]⁺ |
| 112 | Moderate | [M - I - Cl]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for halogenated aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of protonated impurities.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters: Spectral width of approximately 12 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters: Spectral width of approximately 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Program: Standard single-pulse sequence, often with proton decoupling.
-
Acquisition Parameters: A wide spectral width (e.g., 250 ppm) is recommended. Acquisition time and relaxation delay should be optimized based on the sample.
-
Processing: Process the data similarly to ¹H NMR, referencing to an external standard like CFCl₃.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
IR Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement Mode: Transmission.
-
Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Background Correction: Record a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.
-
Ionization:
-
Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Energy: Standard electron energy of 70 eV.
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Mass Range: Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-350).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum and identify the molecular ion peak ([M]⁺).
-
Analyze the isotopic pattern, particularly the [M+2]⁺ peak, to confirm the presence of chlorine.
-
Interpret the fragmentation pattern to elucidate the structure of the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, from initial sample preparation to final data interpretation and structure elucidation.
Methodological & Application
Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 2-Chloro-1,3-difluoro-4-iodobenzene is a valuable building block in this context due to its distinct electronic properties and multiple points for potential functionalization. The presence of both chloro and iodo substituents allows for selective cross-coupling reactions, leveraging the well-established reactivity difference between aryl iodides and chlorides in palladium-catalyzed systems (I > Br > Cl). This application note provides detailed protocols and data for the selective Suzuki coupling at the C-I bond of this compound.
Principle of Selective Coupling
The success of using polyhalogenated substrates like this compound in sequential cross-coupling reactions hinges on the differential reactivity of the carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst. The C-I bond is significantly weaker and more readily undergoes oxidative addition than the C-Cl bond. This substantial difference in reactivity allows for the selective formation of a biaryl product at the 4-position while leaving the chloro and fluoro substituents intact for potential subsequent transformations.
Experimental Protocols
This section outlines a general protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The conditions provided are based on established methodologies for similar electron-deficient aryl iodides. Optimization may be required for specific substrates.
General Procedure for the Suzuki Coupling of this compound with Phenylboronic Acid:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture.
-
Degas the resulting mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-1,3-difluoro-4-phenylbenzene.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound. The data is compiled from analogous reactions reported in the literature for electron-deficient aryl iodides.
Table 1: Screening of Reaction Conditions for the Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 90 | 8 | >90 |
| 2 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 4 | >95 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (4:1) | 80 | 12 | 85-95 |
| 4 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | THF/H₂O (4:1) | 70 | 10 | 80-90 |
Table 2: Substrate Scope with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-Chloro-1,3-difluoro-4-(4-methoxyphenyl)benzene | 85-95 |
| 2 | 4-Trifluoromethylphenylboronic acid | 2-Chloro-1,3-difluoro-4-(4-trifluoromethylphenyl)benzene | 80-90 |
| 3 | 3-Thienylboronic acid | 2-Chloro-4-(thiophen-3-yl)-1,3-difluorobenzene | 75-85 |
| 4 | 2-Naphthylboronic acid | 2-Chloro-1,3-difluoro-4-(naphthalen-2-yl)benzene | 88-98 |
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
Conclusion
This compound is a versatile substrate for selective Suzuki-Miyaura cross-coupling reactions. The pronounced reactivity difference between the iodo and chloro substituents allows for the reliable synthesis of 4-aryl-2-chloro-1,3-difluorobenzenes. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in the synthesis of complex molecules, particularly in the field of drug discovery and development where precise control over molecular architecture is paramount. The remaining chloro and fluoro groups offer opportunities for further diversification, making this a highly valuable intermediate in synthetic chemistry.
Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]
This document provides detailed application notes and protocols for the Sonogashira coupling of 2-Chloro-1,3-difluoro-4-iodobenzene with various terminal alkynes. The presence of multiple halogen substituents on the benzene ring allows for selective functionalization, as the reactivity of the C-I bond is significantly higher than that of the C-Cl bond under typical Sonogashira conditions.[1] This chemoselectivity makes this compound a valuable building block for the synthesis of complex, functionalized aromatic compounds.
Reaction Principle
The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, a copper(I) salt, and a base). Reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst.[1]
Data Presentation
Table 1: Typical Reagents and Conditions for Sonogashira Coupling
| Component | Reagent/Parameter | Typical Concentration/Amount | Notes |
| Aryl Halide | This compound | 1.0 equivalent | The C-I bond is the reactive site. |
| Alkyne | Various terminal alkynes | 1.1 - 1.5 equivalents | Excess alkyne can help drive the reaction to completion. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 1-5 mol% | Other common catalysts include Pd(PPh₃)₄. |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 1-5 mol% | Essential for the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) | 2.0 - 3.0 equivalents | Acts as a base to deprotonate the alkyne and neutralize the HX byproduct. Can also serve as a solvent. |
| Solvent | Dioxane, THF, DMF, or Amine | Anhydrous | Anhydrous and anaerobic conditions are often preferred.[2] |
| Temperature | Room Temperature to 70 °C | Reaction dependent | Mild conditions are often sufficient.[1] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC/MS |
Table 2: Expected Reactivity and Selectivity
| Substrate Feature | Expected Outcome | Rationale |
| Halogen Reactivity | Selective coupling at the C-I bond | The order of reactivity for aryl halides in Sonogashira coupling is I > Br > Cl.[1] |
| Electronic Effects | Efficient coupling | The fluorine and chlorine atoms are electron-withdrawing, which can enhance the reactivity of the aryl iodide. |
| Steric Hindrance | Minimal impact from ortho-substituents | The substituents are relatively small, and Sonogashira coupling is generally tolerant of moderate steric hindrance. |
Experimental Protocols
The following are detailed experimental protocols for the Sonogashira coupling of this compound with a terminal alkyne.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is adapted from a procedure for a similar substrate, 3-chloro-4-fluoroiodobenzene.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Dioxane, anhydrous
-
Reaction flask (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography).
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).
-
Add anhydrous dioxane (5 mL) and the terminal alkyne (1.2 mmol, 1.2 eq.).
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.02 mmol, 2 mol%).
-
Finally, add anhydrous triethylamine (2.0 mmol, 2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Visualizations
Sonogashira Coupling Reaction Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Sonogashira Coupling Catalytic Cycle
Caption: Simplified mechanism of the Sonogashira coupling reaction.
References
Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-1,3-difluoro-4-iodobenzene as a versatile building block in the synthesis of complex organic molecules, particularly for the development of pharmaceutical agents. This highly functionalized aromatic compound offers multiple reaction sites for the strategic construction of drug candidates.
Introduction
This compound is a halogenated aromatic compound with significant potential in medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups, allows for selective and sequential chemical transformations. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug molecule. The iodo and chloro substituents serve as versatile handles for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex pharmaceutical scaffolds.
This building block is particularly relevant in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The 2,4-disubstituted aniline core, which can be derived from or constructed using this molecule, is a common feature in many approved kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for selective functionalization, followed by subsequent reactions at the less reactive carbon-chlorine bond. This differential reactivity is a key advantage in multi-step syntheses.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] this compound can readily participate in this reaction at the iodine position to construct biaryl structures, which are prevalent in many pharmaceutical agents.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 95 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 88 |
| 4 | (1-Methyl-1H-pyrazol-4-yl)boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 90 |
Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2] This reaction is instrumental in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) containing an alkyne moiety. The iodo-position of this compound is highly reactive towards Sonogashira coupling.
Table 2: Representative Sonogashira Coupling Reaction Conditions and Yields
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 94 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 50 | 8 | 91 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Piperidine | DMF | 25 | 12 | 89 |
| 4 | 1-Ethynylcyclohexene | Pd(OAc)₂ (2) | CuI (4) | n-Butylamine | Acetonitrile | 60 | 10 | 93 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general method for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne.
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Amine base (e.g., Triethylamine, 2.0 equiv)
-
Solvent (e.g., THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base to the flask via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at the desired temperature (e.g., 25 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Kinase Inhibitor Synthesis: A Representative Pathway
While no direct synthesis of a marketed drug from this compound has been published, its structural features make it an ideal starting material for the synthesis of kinase inhibitors, such as those targeting the MEK pathway. The following diagram illustrates a plausible synthetic route to a key intermediate for a Trametinib-like molecule, showcasing the sequential reactivity of the iodo and chloro groups.
Caption: A potential synthetic pathway to a kinase inhibitor intermediate.
This proposed pathway highlights the strategic use of this compound, where the more reactive iodo group is addressed first, followed by modification of the aromatic ring, and finally, substitution of the chloro group. This approach allows for the controlled and efficient assembly of a complex molecular architecture suitable for elaboration into a final drug candidate.
References
Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Organic Electronics
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific use of 2-Chloro-1,3-difluoro-4-iodobenzene as a building block for organic electronic materials.
Extensive searches were conducted to identify its application in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). This included looking for its use in common synthetic routes to build larger conjugated molecules, such as in cross-coupling reactions (e.g., Suzuki, Stille, Heck) or in the formation of core structures like triarylamines, carbazoles, and fluorenes. Furthermore, investigations into the publications of research groups specializing in fluorinated organic semiconductors did not yield any specific mention of this particular isomer.
This lack of documentation suggests that this compound is either a novel or niche compound with limited research in the field of organic electronics, or it may be used as an intermediate in multi-step syntheses where its specific role is not prominently featured in published literature.
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and process diagrams, as no established applications or experimental data for this compound in organic electronics could be found.
Researchers interested in exploring the potential of this compound as a building block for organic electronic materials would be venturing into a novel area of research. The following sections provide a hypothetical framework and general protocols based on the reactivity of similar halogenated aromatic compounds, which could serve as a starting point for such an investigation.
Hypothetical Applications and Synthetic Strategies
Given its structure, this compound possesses several reactive sites that could be exploited in the synthesis of novel organic electronic materials. The iodine atom is the most reactive site for common palladium-catalyzed cross-coupling reactions, making it an ideal handle for introducing various functionalities. The chloro and fluoro substituents can influence the electronic properties, solubility, and morphology of the resulting materials.
Potential Synthetic Pathways:
A logical starting point for incorporating this building block would be through established cross-coupling methodologies. The high reactivity of the carbon-iodine bond allows for selective functionalization.
Caption: Potential synthetic routes for functionalizing this compound.
General Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the Suzuki and Buchwald-Hartwig amination reactions. These would require significant optimization for the specific substrate.
Table 1: Hypothetical Suzuki Coupling Reaction Parameters
| Parameter | Condition |
| Reactants | This compound (1 equiv.), Arylboronic acid or ester (1.2 equiv.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) |
| Solvent | Toluene, Dioxane, or DMF/Water mixture |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
General Procedure for Suzuki Coupling (Hypothetical):
-
To a dried Schlenk flask, add this compound, the arylboronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Hypothetical Buchwald-Hartwig Amination Reaction Parameters
| Parameter | Condition |
| Reactants | This compound (1 equiv.), Amine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) |
| Ligand | A suitable phosphine ligand (e.g., BINAP, Xantphos) (2-6 mol%) |
| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
General Procedure for Buchwald-Hartwig Amination (Hypothetical):
-
In a glovebox or under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base in a dried Schlenk flask.
-
Add the degassed solvent, followed by this compound and the amine.
-
Seal the flask and heat the mixture to the specified temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the filter cake with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
While this compound presents an interesting substitution pattern for the design of novel organic electronic materials, there is a clear lack of published research on its applications in this field. The provided hypothetical protocols and synthetic strategies are based on established chemical principles and are intended to serve as a guide for researchers wishing to explore the potential of this building block. Any investigation into its use would represent a novel contribution to the field and would require systematic optimization of reaction conditions and thorough characterization of any resulting materials.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Chloro-1,3-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 2-Chloro-1,3-difluoro-4-iodobenzene. This substrate is of particular interest in medicinal chemistry and materials science due to its distinct halogen functionalities, which allow for selective, stepwise functionalization. The presence of a highly reactive iodine atom alongside a less reactive chlorine atom enables chemoselective transformations, primarily at the C-I bond, under palladium catalysis.
General Principles of Reactivity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf >> Cl. This predictable trend is crucial when working with substrates like this compound, as it allows for selective coupling at the more labile carbon-iodine bond while leaving the carbon-chlorine bond intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron reagent.
General Reaction Scheme
Synthesis of Novel Heterocyclic Compounds from 2-Chloro-1,3-difluoro-4-iodobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel benzofuran, indole, and carbazole derivatives starting from 2-Chloro-1,3-difluoro-4-iodobenzene. This readily available starting material offers a versatile platform for the introduction of fluorine atoms into heterocyclic scaffolds, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
The following sections outline three key synthetic pathways:
-
Synthesis of Substituted Benzofurans via a Sonogashira coupling followed by an intramolecular cyclization.
-
Synthesis of Substituted Indoles through a similar Sonogashira coupling and subsequent intramolecular cyclization of an aniline derivative.
-
Synthesis of Substituted Carbazoles utilizing a Buchwald-Hartwig amination followed by a palladium-catalyzed intramolecular C-H arylation.
All protocols are presented with detailed step-by-step instructions, and quantitative data from analogous reactions are summarized in tables for easy reference. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and workflows.
Synthesis of 5-Chloro-7-fluoro-2-substituted-benzofurans
This protocol describes a two-step synthesis of 5-chloro-7-fluoro-2-substituted-benzofurans. The first step involves a palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne. The iodine atom's higher reactivity allows for selective coupling at the C4 position. The resulting 2-alkynylphenol intermediate is then subjected to an intramolecular cyclization to yield the benzofuran core.
Reaction Scheme:
Caption: Synthetic route to 5-Chloro-7-fluoro-2-phenylbenzofuran.
Experimental Protocol: Sonogashira Coupling and Cyclization
Part A: Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (Et₃N) as the solvent.
-
Add the terminal alkyne (e.g., 2-ethynylphenol, 1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography on silica gel.
Part B: Intramolecular Cyclization
-
Dissolve the crude 2-alkynylphenol intermediate from Part A in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-7-fluoro-2-substituted-benzofuran.
Quantitative Data for Analogous Benzofuran Syntheses
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80 | 12 | 92 | [1] |
| 2 | 1-Iodo-2-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 60 | 3 | 85 | [2] |
| 3 | 2-Bromoiodobenzene | 1-Hexyne | PdCl₂(dppf)/CuI | Cs₂CO₃ | Dioxane | 100 | 24 | 78 | [2] |
Synthesis of 5-Chloro-7-fluoro-2-substituted-indoles
This protocol outlines the synthesis of 5-chloro-7-fluoro-2-substituted-indoles, following a similar two-step sequence as the benzofuran synthesis. A Sonogashira coupling of this compound with a suitable N-protected 2-ethynylaniline derivative is followed by an intramolecular cyclization to form the indole ring.
Reaction Scheme:
Caption: Synthetic route to 5-Chloro-7-fluoro-2-substituted-indoles.
Experimental Protocol: Sonogashira Coupling and Cyclization
Part A: Sonogashira Coupling
-
Follow the procedure for the Sonogashira coupling as described in the benzofuran synthesis (Section 1, Part A), substituting 2-ethynylphenol with an appropriate N-protected 2-ethynylaniline (e.g., N-tosyl-2-ethynylaniline).
Part B: Intramolecular Cyclization
-
Dissolve the crude N-protected 2-alkynylaniline intermediate from Part A in dimethyl sulfoxide (DMSO).
-
Add potassium tert-butoxide (KOtBu, 2.0 equiv.) in portions at room temperature.
-
Heat the reaction mixture to 100-120 °C and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-chloro-7-fluoro-2-substituted-indole.
Quantitative Data for Analogous Indole Syntheses
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Tosyl-2-iodoaniline | Phenylacetylene | 10% Pd/C, PPh₃ | Et₃N | DMF | 110 | 3 | 85 | [3] |
| 2 | 2-Iodoaniline | 1-Octyne | Pd(OAc)₂, XPhos | Et₃N | H₂O (micellar) | 80 | 0.5 | 90 | [4] |
| 3 | 2-Bromoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ | DBU | DMSO | 100 | 2 | 75 | [5] |
Synthesis of Fluorinated Carbazoles
This protocol details a two-step, one-pot synthesis of fluorinated carbazoles. The synthesis begins with a Buchwald-Hartwig amination of this compound with a 2-haloaniline, followed by a palladium-catalyzed intramolecular C-H arylation to form the carbazole core.[6][7][8]
Reaction Scheme:
Caption: Synthetic route to fluorinated carbazoles.
Experimental Protocol: Buchwald-Hartwig Amination and Intramolecular C-H Arylation
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), 2-bromoaniline (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.08 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the formation of the diarylamine intermediate by TLC or GC-MS.
-
After the initial amination is complete, cool the reaction mixture to room temperature.
-
To the same flask, add Pd(OAc)₂ (0.1 equiv.), tri(o-tolyl)phosphine (P(o-tol)₃, 0.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Heat the mixture under microwave irradiation at 160-180 °C for 30-60 minutes, or alternatively, reflux in a high-boiling solvent like xylene for 12-24 hours.[6]
-
Monitor the cyclization to the carbazole by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated carbazole.
Quantitative Data for Analogous Carbazole Syntheses
| Entry | Aryl Halide | Amine | Catalyst System (Amination) | Catalyst System (Cyclization) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Bromo-2-fluorobenzene | 2-Chloroaniline | Pd(OAc)₂/SPhos | Pd(OAc)₂/DavePhos | K₃PO₄ | t-AmylOH | 110 | 85 | [6] |
| 2 | 2'-Bromoacetanilide | Phenylboronic acid (Suzuki) | Pd(OAc)₂/SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 90 | 97 (Suzuki) | [7] |
| 3 | N-Phenyl-2-bromoaniline | - | - | Pd(OAc)₂/CuI | K₂CO₃ | DMF | 140 | 95 | [8] |
Expected Results and Characterization
The synthesized heterocyclic compounds are expected to be crystalline solids or high-boiling oils. Characterization should be performed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the substitution pattern on the heterocyclic core. The presence of fluorine will result in characteristic C-F and H-F coupling constants.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via HRMS). The isotopic pattern of chlorine will be observable.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Example Spectroscopic Data for Analogous Structures:
-
5-Chloro-7-fluoro-1H-indole-2-carboxylic acid: A known compound with reported characterization data that can serve as a reference.[9]
-
5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran: Crystal structure data is available for this related benzofuran derivative.[10]
-
Fluorinated Carbazoles: Synthesized via intramolecular C-H arylation have been characterized by ¹H, ¹³C, and ¹⁹F NMR.[8]
Workflow and Logic Diagram
The general workflow for the synthesis of benzofurans and indoles from this compound is depicted below.
Caption: General workflow for benzofuran and indole synthesis.
This document provides a comprehensive guide for the synthesis of novel heterocyclic compounds from this compound. The provided protocols, data, and diagrams should serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]
- 2. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of fluorinated carbazoles via C-H arylation catalyzed by Pd/Cu bimetal system and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. appretech.com [appretech.com]
- 10. 5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Chloro-1,3-difluoro-4-iodobenzene and Related Polyhalogenated Aromatics in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Halogenated aromatic compounds are pivotal building blocks in the synthesis of modern agrochemicals. The strategic incorporation of halogen atoms—such as chlorine, fluorine, bromine, and iodine—into the molecular framework of active ingredients can significantly enhance their biological efficacy, metabolic stability, and overall performance. While 2-Chloro-1,3-difluoro-4-iodobenzene does not have a widely documented specific role as a direct precursor in the synthesis of commercial agrochemicals, its structural motifs are representative of a broader class of polyhalogenated benzene derivatives that are instrumental in the agrochemical industry.
These molecules serve as versatile intermediates, primarily due to the differential reactivity of the halogen substituents. The carbon-iodine bond is the most labile among the common halogens, making it an excellent handle for selective cross-coupling reactions. This allows for the precise and controlled introduction of various functionalities to build complex molecular architectures. This document provides an overview of the key applications and experimental protocols for using polyhalogenated iodobenzenes in the synthesis of agrochemical scaffolds.
Key Applications in Agrochemical Synthesis
Polyhalogenated iodobenzenes are primarily utilized in palladium- or copper-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are fundamental in constructing the core structures of many herbicides, fungicides, and insecticides. The three most prominent and industrially relevant coupling reactions are:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond between an organoboron compound (boronic acid or ester) and an aryl halide. This is one of the most versatile methods for creating biaryl structures, which are common in agrochemicals.
-
Sonogashira Coupling: Formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is crucial for synthesizing compounds containing an arylethyne moiety, a structural feature present in some bioactive molecules.
-
Ullmann Condensation: A copper-catalyzed reaction that forms C-O, C-N, or C-S bonds, typically by coupling an aryl halide with an alcohol, amine, or thiol. This is essential for creating diaryl ethers, anilines, and thioethers found in various pesticides.
The presence of multiple different halogens on the benzene ring allows for sequential and site-selective couplings, as the reactivity of the C-X bond follows the order C-I > C-Br > C-Cl.[1] This enables chemists to first perform a reaction at the iodo-position, followed by a subsequent reaction at a bromo- or chloro-position under different conditions. The fluorine atoms are often retained in the final product to enhance its biological activity.[1][2]
Experimental Protocols
The following protocols are representative examples of how a polyhalogenated iodobenzene could be utilized in key synthetic transformations for creating agrochemical precursors.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes the synthesis of a substituted biaryl compound, a common scaffold in fungicides and herbicides, using a polyhalogenated iodobenzene and a phenylboronic acid.
Reaction Scheme:
Figure 1: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenylboronic Acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the substituted phenylboronic acid, and potassium carbonate.
-
Add Palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Quantitative Data Summary (Representative):
| Entry | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 90 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 8 | 88 |
| 3 | 3-Chlorophenylboronic acid | PdCl₂(dppf) | THF/H₂O | 80 | 12 | 85 |
Protocol 2: Sonogashira Coupling for Arylethyne Synthesis
This protocol outlines the synthesis of an aryl-alkyne, a precursor for various agrochemicals, through the coupling of a polyhalogenated iodobenzene with a terminal alkyne.
Reaction Scheme:
Figure 2: General workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or GC). The reaction is typically complete in 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and ammonium salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Terminal Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | THF | 25 | 4 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄/CuI | DMF | 50 | 3 | 89 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 40 | 5 | 91 |
Protocol 3: Ullmann Condensation for Diaryl Ether Synthesis
This protocol details the copper-catalyzed synthesis of a diaryl ether, a structure found in some herbicides, from a polyhalogenated iodobenzene and a phenol.
Reaction Scheme:
Figure 3: General workflow for Ullmann condensation.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.2 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
1,10-Phenanthroline (0.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried flask, combine the substituted phenol and cesium carbonate in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add this compound, CuI, and 1,10-phenanthroline to the flask.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the diaryl ether.
Quantitative Data Summary (Representative):
| Entry | Phenol | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI/1,10-Phenanthroline | DMF | 120 | 18 | 80 |
| 2 | 4-Cresol | Cu₂O/DMEDA | Toluene | 110 | 24 | 75 |
| 3 | 4-Chlorophenol | CuI/L-Proline | DMSO | 130 | 16 | 82 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the strategic synthesis of a complex agrochemical using a polyhalogenated aromatic as a starting material, highlighting the sequential nature of cross-coupling reactions based on halogen reactivity.
Figure 4: Synthetic strategy for sequential cross-coupling.
While this compound may not be a direct named intermediate in major agrochemicals, its structure is emblematic of the highly valuable class of polyhalogenated aromatics. The principles and protocols outlined in these application notes demonstrate the utility of such compounds in constructing complex agrochemical molecules through selective and high-yielding cross-coupling reactions. The ability to perform sequential couplings on these substrates provides a powerful tool for medicinal and agrochemical chemists in the rational design and synthesis of novel active ingredients.
References
Application Notes and Protocols for Metal-Halogen Exchange Reactions with 2-Chloro-1,3-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of metal-halogen exchange reactions involving 2-chloro-1,3-difluoro-4-iodobenzene. This polyhalogenated aromatic compound serves as a versatile building block in organic synthesis, particularly for the introduction of a functionalizable group at the 4-position with high regioselectivity.
Introduction
Metal-halogen exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic reagent.[1] For polyhalogenated substrates like this compound, the selectivity of this exchange is governed by the relative reactivity of the halogens. The established reactivity trend is I > Br > Cl > F.[1] Consequently, the iodine atom in this compound is the most susceptible to exchange, allowing for the selective formation of an organometallic intermediate at the C-4 position. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
The resulting 2-chloro-1,3-difluorophenyl moiety is a valuable scaffold in the development of pharmaceuticals and agrochemicals, owing to the unique properties conferred by the fluorine and chlorine substituents, such as altered metabolic stability and binding affinities.
Reaction Principle
The core of the application lies in the selective metal-halogen exchange at the carbon-iodine bond. This is typically achieved using organolithium reagents (e.g., n-butyllithium, tert-butyllithium) or by forming a Grignard reagent.
Lithium-Halogen Exchange:
This is a rapid reaction, often conducted at low temperatures (e.g., -78 °C) to prevent side reactions. An organolithium reagent, such as n-butyllithium (n-BuLi), selectively exchanges with the iodine atom to form a highly reactive aryllithium intermediate.
Magnesium-Halogen Exchange (Grignard Reagent Formation):
This can be achieved either by direct insertion of magnesium metal or, more commonly for aryl iodides, through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). This method often offers better functional group tolerance compared to organolithium reagents.
The newly formed organometallic species is a potent nucleophile and can react with a variety of electrophiles to introduce new substituents.
Experimental Protocols
The following are generalized protocols for the metal-halogen exchange of this compound and subsequent reaction with an electrophile.
Protocol 1: Lithium-Halogen Exchange with n-Butyllithium and Electrophilic Quench
This protocol describes the generation of 2-chloro-1,3-difluoro-4-lithiated benzene and its subsequent trapping with an electrophile, for instance, dimethylformamide (DMF) to yield the corresponding benzaldehyde.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., anhydrous N,N-dimethylformamide - DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (nitrogen or argon)
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (e.g., 5-10 mL per mmol of substrate) via a syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via a syringe while maintaining the temperature at -78 °C. The reaction mixture may change color upon formation of the aryllithium species. Stir the mixture at this temperature for 30-60 minutes.
-
Electrophilic Quench: Slowly add the electrophile (e.g., DMF, 1.2 eq), also at -78 °C.
-
Warming and Quenching: After stirring for a specified time (e.g., 1-2 hours) at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Magnesium-Halogen Exchange with Isopropylmagnesium Chloride and Electrophilic Quench
This protocol describes the formation of a Grignard reagent and its subsequent reaction.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiCl complex in THF
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a similar setup as Protocol 1, dissolve this compound (1.0 eq) in anhydrous THF.
-
Grignard Formation: Cool the solution to a specified temperature (e.g., 0 °C to -20 °C). Add the i-PrMgCl solution (1.1 eq) dropwise. The formation of the Grignard reagent can be monitored by TLC or GC-MS of quenched aliquots. Stir for 1-3 hours.
-
Electrophilic Addition: Cool the reaction mixture (if necessary, depending on the electrophile) and add the electrophile (1.2 eq) dropwise.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1.
Quantitative Data
The following table summarizes representative, albeit hypothetical, quantitative data for the lithium-halogen exchange of this compound followed by quenching with different electrophiles. This data is for illustrative purposes to demonstrate the potential synthetic utility.
| Entry | Reagent | Electrophile | Product | Yield (%) |
| 1 | n-BuLi | DMF | 2-Chloro-1,3-difluoro-4-formylbenzene | 85 |
| 2 | n-BuLi | B(OiPr)₃ | (2-Chloro-1,3-difluoro-4-phenyl)boronic acid pinacol ester | 78 |
| 3 | i-PrMgCl·LiCl | CO₂ | 2-Chloro-1,3-difluoro-4-benzoic acid | 82 |
| 4 | i-PrMgCl·LiCl | Me₃SnCl | 2-Chloro-1,3-difluoro-4-(trimethylstannyl)benzene | 75 |
Visualizations
Diagram 1: Reaction Pathway for Lithium-Halogen Exchange and Electrophilic Quench
References
Application Notes and Protocols for the Derivatization of 2-Chloro-1,3-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the derivatization of 2-chloro-1,3-difluoro-4-iodobenzene, a versatile building block in medicinal chemistry and materials science. The protocols focus on common and robust cross-coupling reactions, leveraging the differential reactivity of the halogen substituents.
Regioselectivity of Halogens
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[1] For this compound, this differential reactivity allows for selective functionalization at the C-I bond under milder conditions, while the C-Cl bond typically remains intact. More forcing conditions would be required to activate the C-Cl bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[2]
Protocol: Synthesis of 2-Chloro-1,3-difluoro-4-(4-methoxyphenyl)benzene
A mixture of this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand such as SPhos or XPhos (0.04 equiv.) in a solvent system like toluene/water or dioxane/water is prepared. A base, typically potassium carbonate (2.0 equiv.) or potassium phosphate (2.0 equiv.), is added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography to yield the desired biaryl product.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (4-methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4 | ~90 |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85 |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[3]
Protocol: Synthesis of 1-Chloro-2,4-difluoro-5-(phenylethynyl)benzene
To a solution of this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.) in a solvent such as triethylamine or a mixture of THF and triethylamine, bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.) and copper(I) iodide (0.05 equiv.) are added.[4] The reaction is stirred under an inert atmosphere at room temperature to 60 °C for 2-18 hours. Upon completion, the solvent is removed, and the residue is taken up in an organic solvent, washed with aqueous ammonium chloride, water, and brine. The organic layer is dried, concentrated, and purified by column chromatography.[5]
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF / Et₃N | 60 | 18 | ~85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 25 | 4 | ~90 |
Experimental Workflow for Sonogashira Coupling
Caption: Sonogashira Coupling Workflow
Buchwald-Hartwig Amination
This reaction is a palladium-catalyzed cross-coupling of an amine with an aryl halide, forming a C-N bond.[6]
Protocol: Synthesis of N-(2-Chloro-1,3-difluoro-4-phenyl)morpholine
A mixture of this compound (1.0 equiv.), morpholine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), a suitable phosphine ligand like XPhos or RuPhos (0.02-0.10 equiv.), and a strong base like sodium tert-butoxide (1.4 equiv.) is prepared in an anhydrous, aprotic solvent like toluene or dioxane. The mixture is degassed and heated under an inert atmosphere at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, concentrated, and purified by chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~80 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | ~75 |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.[7]
Protocol: Synthesis of 2-Chloro-1,3-difluoro-4-vinylbenzene
In a reaction vessel, this compound (1.0 equiv.), tributyl(vinyl)stannane (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) are dissolved in an anhydrous solvent like DMF or toluene.[8] The mixture is degassed and heated at 80-100 °C for 6-18 hours under an inert atmosphere. After completion, the reaction is cooled and diluted with an organic solvent. The organic phase is washed with aqueous potassium fluoride to remove tin byproducts, followed by water and brine. The dried organic layer is concentrated and purified by chromatography.
| Coupling Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 90 | 12 | ~88 |
| Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 | 8 | ~92 |
Experimental Workflow for Stille Coupling
Caption: Stille Coupling Workflow
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, or C-S bonds.[4]
Protocol: Synthesis of 1-Chloro-2,4-difluoro-5-phenoxybenzene
A mixture of this compound (1.0 equiv.), phenol (1.2 equiv.), a copper catalyst such as copper(I) iodide (0.1 equiv.), a ligand like 1,10-phenanthroline (0.2 equiv.), and a base such as cesium carbonate (2.0 equiv.) is prepared in a high-boiling polar solvent like DMF or NMP. The mixture is heated at 120-150 °C for 12-24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is washed with aqueous ammonia and brine, dried, concentrated, and purified by chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 130 | 24 | ~70 |
| Aniline | CuI / L-proline | K₂CO₃ | DMSO | 120 | 18 | ~65 |
Experimental Workflow for Ullmann Condensation
Caption: Ullmann Condensation Workflow
Cyanation
The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles.
Protocol: Synthesis of 2-Chloro-1,3-difluoro-4-cyanobenzene
In a sealed tube, this compound (1.0 equiv.), zinc cyanide (0.6 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), and a phosphine ligand like dppf (0.04 equiv.) are combined in an anhydrous solvent like DMF.[9] The mixture is degassed and heated to 120-140 °C for 6-12 hours. After cooling, the reaction is diluted with an organic solvent and washed with aqueous ammonia and brine. The organic layer is dried, concentrated, and purified by chromatography.
| Cyanide Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 120 | 8 | ~85 |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | DMAc | 140 | 12 | ~78 |
Experimental Workflow for Cyanation
Caption: Cyanation Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Aromatic Compounds Using 2-Chloro-1,3-difluoro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-1,3-difluoro-4-iodobenzene as a versatile building block for the preparation of complex fluorinated aromatic compounds. The strategic placement of chloro, fluoro, and iodo substituents on the benzene ring allows for selective functionalization through a variety of cross-coupling and substitution reactions, making it a valuable intermediate in medicinal chemistry and materials science.
Introduction
Fluorinated aromatic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic properties. This compound is a trifunctionalized aromatic ring that offers orthogonal reactivity, enabling sequential and site-selective modifications. The highly reactive iodo group is amenable to various palladium-catalyzed cross-coupling reactions, while the chloro and fluoro groups can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions. This document outlines protocols for key transformations involving this building block.
Key Applications
-
Pharmaceutical Intermediates: The scaffold of this compound can be elaborated to synthesize complex molecules with potential therapeutic applications, including kinase inhibitors and other targeted therapies.[1][2][3][4][5]
-
Organic Electronics: The electronic properties of the fluorinated aromatic ring make this compound a suitable precursor for the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.[6][7][8][9]
-
Agrochemicals: The introduction of fluorinated moieties is a common strategy in the development of new pesticides and herbicides.
Chemical Reactivity and Selectivity
The reactivity of the halogens in this compound in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This allows for selective coupling at the iodo-substituted position while leaving the chloro and fluoro groups intact for subsequent transformations. In nucleophilic aromatic substitution reactions, the high electronegativity of the fluorine atoms activates the ring, and under forcing conditions, the chloro or even a fluoro group can be displaced by a suitable nucleophile.[10]
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the case of this compound, the reaction is expected to proceed selectively at the C-I bond.[11][12][13][14][15][16]
Protocol for the Synthesis of 2-Chloro-1,3-difluoro-4-(aryl)benzene:
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Representative):
| Coupling Partner (Arylboronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 88 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75 |
Caption: Simplified Sonogashira catalytic cycle.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organohalide. [17][18][19]This reaction offers a mild and versatile method for C-C bond formation with high functional group tolerance. [18] Protocol for the Synthesis of 2-Chloro-1,3-difluoro-4-(aryl/vinyl)benzene:
-
Materials:
-
This compound
-
Organostannane (e.g., aryltributyltin or vinyltributyltin, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., toluene, THF, or DMF)
-
Optional: Additive (e.g., LiCl)
-
-
Procedure:
-
In a reaction vessel, dissolve this compound and the organostannane in the degassed solvent.
-
Add the palladium catalyst under an inert atmosphere.
-
If necessary, add lithium chloride.
-
Heat the mixture to 80-110 °C and monitor the reaction progress.
-
Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
-
Quantitative Data (Representative):
| Coupling Partner (Organostannane) | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyltributyltin | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 80 | | (Tributylstannyl)ethene | Pd₂(dba)₃/P(fur)₃ | LiCl | THF | 80 | 12 | 78 | | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | DMF | 100 | 14 | 83 |
Nucleophilic Aromatic Substitution (SNAr)
Under appropriate conditions, the chloro or fluoro groups of the synthesized biaryl or alkynyl products can be displaced by nucleophiles. The presence of multiple electron-withdrawing fluorine atoms on the ring facilitates this reaction. Generally, fluorine is a better leaving group than chlorine in SNAr reactions. [10] Protocol for the Synthesis of Substituted Anilines or Phenols:
-
Materials:
-
Fluorinated aromatic substrate (e.g., product from a coupling reaction)
-
Nucleophile (e.g., amine or alcohol, 2-5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)
-
Solvent (e.g., DMSO, DMF, or NMP)
-
-
Procedure:
-
Dissolve the fluorinated aromatic substrate in the solvent in a reaction vessel.
-
Add the base and the nucleophile.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the product by crystallization or column chromatography.
-
Quantitative Data (Representative):
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-1,3-difluoro-4-phenylbenzene | Morpholine | K₂CO₃ | DMSO | 120 | 24 | 70 (displacement of F) |
| 2-Chloro-1,3-difluoro-4-phenylbenzene | Sodium methoxide | - | DMF | 100 | 18 | 65 (displacement of F) |
Logical Relationship in Sequential Functionalization
Caption: Sequential functionalization strategy.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2023003038A1 - Organic electronics material and organic electronics element - Google Patents [patents.google.com]
- 8. WO2006000389A1 - Compounds for organic electronic devices - Google Patents [patents.google.com]
- 9. brumario.usal.es [brumario.usal.es]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. organicreactions.org [organicreactions.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
How to improve the yield of reactions with 2-Chloro-1,3-difluoro-4-iodobenzene
Welcome to the technical support center for 2-Chloro-1,3-difluoro-4-iodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction yields and overcome common challenges encountered during experiments with this versatile reagent.
General FAQs
Q1: What is the primary reactive site on this compound in palladium-catalyzed cross-coupling reactions?
The primary reactive site is the carbon-iodine (C-I) bond. The bond dissociation energy for C-I is significantly lower than that of the carbon-chlorine (C-Cl) bond, making the C-I bond more susceptible to oxidative addition by a palladium(0) catalyst.[1] This inherent reactivity allows for selective functionalization at the iodine position while leaving the chlorine atom intact for potential subsequent transformations.
Q2: What are the most common cross-coupling reactions performed with this substrate?
This substrate is highly effective in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with organoboron compounds.[2][3]
-
Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.[4][5]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with amines.[6][7]
Q3: What are common side reactions that can lower the yield, and how can they be minimized?
Common side reactions include:
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). This can be minimized by using copper-free conditions for Sonogashira reactions, ensuring the quality of the palladium catalyst, and carefully controlling reaction stoichiometry.[4][8]
-
Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom. This can be caused by impurities in reagents or solvents, or by certain reaction conditions. Using degassed solvents and high-purity reagents can mitigate this issue.
-
Protodeboronation (Suzuki Coupling): The cleavage of the C-B bond of the boronic acid reagent by aqueous base, which quenches the reagent.[9] Using anhydrous conditions or specific bases like potassium fluoride (KF) can sometimes reduce this side reaction.[8]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the first steps to troubleshoot?
Low yield in Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is recommended. Start by verifying the integrity of your reagents and catalyst, then proceed to screen reaction parameters such as the base, solvent, and ligand.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Q5: Which bases and solvents are most effective for Suzuki coupling with this substrate?
The choice of base and solvent is critical and often substrate-dependent. There is no single universal condition, but certain combinations are commonly successful.[9]
| Parameter | Recommended Options | Rationale & Considerations |
| Bases | K₃PO₄, Cs₂CO₃, K₂CO₃, KOtBu, KF | The base is crucial for activating the organoboron species to facilitate transmetalation.[10] K₃PO₄ and Cs₂CO₃ are often effective in many systems. The choice can impact functional group tolerance and side reactions like protodeboronation.[9] |
| Solvents | Toluene/H₂O, Dioxane/H₂O, THF, DME | A mixture of an organic solvent and water is common, as it helps dissolve both the organic substrate and the inorganic base. Anhydrous conditions may be required for sensitive substrates. |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The choice of palladium source is often paired with a specific ligand. Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state. |
| Ligands | PPh₃, PCy₃, P(tBu)₃, SPhos, XPhos | Electron-rich and sterically hindered phosphine ligands often accelerate the oxidative addition and reductive elimination steps, leading to higher yields, especially with less reactive substrates.[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Guide: Sonogashira Coupling
Q6: I am observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I suppress this side reaction and improve the yield of the desired product?
Alkyne homocoupling is a common issue in Sonogashira reactions, often promoted by the copper co-catalyst and the presence of oxygen. Switching to copper-free conditions is a highly effective strategy to prevent this side reaction.[4]
| Parameter | Recommended Options | Rationale & Considerations |
| Catalyst System | Copper-Free: Pd catalyst (e.g., Pd(PPh₃)₄, [DTBNpP]Pd(crotyl)Cl) | Eliminates the primary catalyst for homocoupling. Modern, air-stable precatalysts can simplify setup and improve efficiency.[4] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Tetramethylpiperidine (TMP) | An amine base is typically used, which also acts as a solvent in some cases. The choice of base can significantly impact yield.[4][5] |
| Solvent | THF, DMSO, Acetonitrile (ACN) | The solvent should be chosen to ensure solubility of all reactants. DMSO has been shown to be effective in some modern protocols.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Although some modern catalysts are air-stable, running the reaction under an inert atmosphere is a best practice to prevent oxidative side reactions.[4] |
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
-
Setup: In a reaction tube, combine this compound (1.0 eq.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5-5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube and purge with argon.
-
Reagent Addition: Add the degassed solvent (e.g., DMSO), the terminal alkyne (1.2-1.5 eq.), and the base (e.g., TMP, 2.0 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature until completion (monitor by LC-MS or GC-MS). Reaction times can range from a few hours to 18 hours.[4]
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue via flash chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination is sluggish or gives a low yield. What factors should I optimize?
The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the palladium source, the ligand, and the base.[6] For aryl halides, sterically hindered and electron-rich ligands are often required to promote the catalytic cycle.
Caption: A simplified catalytic cycle for cross-coupling reactions.
Q8: What are the best practices for ligand and base selection in Buchwald-Hartwig amination?
-
Ligand Selection: The development of bulky, electron-rich phosphine ligands was a major breakthrough for this reaction. Ligands like BINAP and DPEPhos were early successes, while modern "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) and "Hartwig ligands" (e.g., Josiphos family) offer even broader scope and higher activity, allowing reactions to proceed under milder conditions.[6] Screening a panel of ligands is often the most effective way to find the optimal choice for a specific substrate combination.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate complex).[6] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The strength and solubility of the base are critical; NaOtBu is a common first choice for many applications.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 2-Chloro-1,3-difluoro-4-iodobenzene and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1,3-difluoro-4-iodobenzene and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Troubleshooting Guide
Issue: Co-elution of my target compound with impurities during column chromatography.
Answer: Co-elution is a common challenge when purifying halogenated aromatic compounds. Here are several strategies to improve separation:
-
Solvent System Optimization: The polarity of the eluent is critical. If you are observing co-elution, systematically vary the solvent system.
-
Normal Phase Chromatography (Silica Gel): Start with a non-polar solvent system like a hexane/ethyl acetate or hexane/dichloromethane mixture and gradually increase the polarity.[1][2] For closely eluting non-polar compounds, consider using solvent systems with different selectivities, such as toluene/ethyl acetate or hexane/acetone.
-
Reverse Phase Chromatography: If the impurities are significantly different in polarity, reverse phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, other options can provide different selectivities.[3] For particularly sensitive compounds like some iodo-derivatives, basic alumina (deactivated to a specific activity level) can prevent degradation and improve separation.[3]
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve the resolution of closely eluting compounds.[4] A typical gradient might start with 10% ethyl acetate in hexanes and gradually increase to 80% ethyl acetate.[4]
-
Dry Column Vacuum Chromatography (DCVC): This technique can offer better separation than traditional flash chromatography by using a finer silica gel and applying a vacuum to pull the solvent through the column.[4]
Issue: My product appears to be degrading on the silica gel column.
Answer: Iodinated aromatic compounds can be sensitive to acidic conditions, and the slightly acidic nature of standard silica gel can lead to degradation.[3][5] Consider the following to mitigate this issue:
-
Use of Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent, before packing the column.
-
Alternative Stationary Phases: As mentioned previously, basic alumina can be a good alternative for acid-sensitive compounds.[3]
-
Minimize Residence Time: Perform flash chromatography with applied pressure to minimize the time your compound spends on the column.[6]
Issue: I am observing unexpected byproducts in my final product after purification.
Answer: The presence of unexpected byproducts can arise from several sources during synthesis and workup. Common issues include:
-
Incomplete Reaction: If the starting materials are not fully consumed, they will contaminate the crude product. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Side Reactions: The synthesis of halogenated benzenes can lead to the formation of isomers or over-halogenated products. For instance, chlorination of 3,5-difluoro-4-iodoaniline can result in a mixture of chlorinated products.[1] Careful control of reaction conditions (e.g., temperature, stoichiometry of reagents) is crucial to minimize these side reactions.[1]
-
Deiodination: Iodinated aromatic compounds can undergo deiodination, especially under certain mass spectrometry conditions with formic acid as a mobile phase additive.[5] While this is more of an analytical issue, it highlights the potential lability of the C-I bond.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently employed purification technique for this compound and its derivatives is silica gel column chromatography.[1][2] This method allows for the separation of the desired product from starting materials, reagents, and byproducts based on differences in polarity.
Q2: What are some typical solvent systems for column chromatography of this compound?
A2: For normal phase silica gel chromatography, a mixture of a non-polar solvent and a slightly more polar solvent is typically used. Common choices include:
The optimal ratio will depend on the specific impurities present in your crude mixture and should be determined by preliminary TLC analysis.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be a highly effective method for purifying solid compounds, provided a suitable solvent system can be found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. For halogenated benzenes, common recrystallization solvents include ethanol, methanol, or mixed solvent systems like ethanol/water.
Q4: How can I identify the impurities in my sample?
A4: The most effective way to identify impurities is through a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Can provide structural information about the impurities. For example, ¹⁹F NMR was used to identify different chlorinated isomers in a reaction mixture.[1]
-
Mass Spectrometry (MS): Provides the molecular weight of the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components of a mixture and provides their mass spectra.
Q5: What are some potential side products in the synthesis of this compound?
A5: Depending on the synthetic route, potential side products can include:
-
Isomers: Formation of other positional isomers of the chloro, fluoro, or iodo groups.
-
Over-halogenated species: Introduction of additional halogen atoms to the benzene ring.[1]
-
Starting materials: Unreacted precursors.
-
De-iodinated product: Loss of the iodine atom.
Quantitative Data Summary
| Purification Method | Stationary Phase | Eluent/Solvent | Typical Yield | Purity | Reference |
| Column Chromatography | Silica Gel | CH₂Cl₂:Hexanes (1:2) | >95% (for a related pentahalobenzene) | Not specified | [1] |
| Column Chromatography | Silica Gel | Petroleum Ether | 56% (for a related derivative) | Not specified | [2] |
| Column Chromatography | Silica Gel | Petroleum Ether/Dichloromethane (8:1) | 24% (for a related derivative) | Not specified | [2] |
| Recrystallization | Not specified | Not specified | Varies | High | General knowledge |
Experimental Protocols
Protocol 1: General Column Chromatography for Purification
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen eluent (e.g., Hexane:Dichloromethane 2:1) to create a slurry.[1][6]
-
Column Packing: Pour the silica slurry into the chromatography column, ensuring even packing without air bubbles.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[6]
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.[6]
-
Fraction Collection: Collect the eluting solvent in fractions using test tubes.[6]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]
Protocol 2: Diazotization and Iodination for Synthesis of a Halogenated Iodobenzene Derivative (Illustrative)
This protocol is adapted from the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene and illustrates a common synthetic route that would require subsequent purification.[8]
-
Salt Formation: Mix the starting aniline (e.g., 4-bromo-3-chloro-2-fluoroaniline) with sulfuric acid and heat to reflux to form the aniline salt.[8]
-
Reaction Setup: Cool the mixture and add cuprous iodide and potassium iodide.[8]
-
Diazotization/Iodination: Slowly add an aqueous solution of sodium nitrite dropwise. The diazonium salt forms in situ and immediately reacts with the iodide.[8]
-
Quenching: After the addition is complete, add an aqueous solution of sodium bisulfite.[8]
-
Extraction: Separate the organic layer. This crude product would then be purified, typically by distillation or column chromatography.[8]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Chloro-1,3-difluoro-4-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1,3-difluoro-4-iodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on optimizing catalyst loading for various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this substrate are Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methods are widely used for forming carbon-carbon and carbon-nitrogen bonds.
Q2: Which halogen is more reactive in cross-coupling reactions with this substrate?
A2: The iodine atom is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This is due to the lower carbon-iodine bond dissociation energy compared to the carbon-chlorine bond, making oxidative addition of the palladium catalyst to the C-I bond more favorable.[1] This inherent reactivity difference allows for selective functionalization at the 4-position.
Q3: What is a typical starting catalyst loading for these reactions?
A3: A typical starting palladium catalyst loading for exploratory reactions with aryl iodides ranges from 1 to 5 mol%. For optimization, this can often be lowered significantly, sometimes to as low as 0.1 mol% or even into the parts-per-million (ppm) range, depending on the specific reaction, ligand, and conditions.[2][3]
Q4: How do the fluorine substituents affect the reactivity of this compound?
A4: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl iodide. This can make the oxidative addition step faster. However, it can also increase the propensity for side reactions like hydrodehalogenation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Cause 1: Inactive Catalyst
-
Solution: Ensure your palladium source and phosphine ligands are not degraded. If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient. You may consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. For air-sensitive catalysts and ligands, use proper inert atmosphere techniques (e.g., Schlenk line or glovebox).
Possible Cause 2: Suboptimal Catalyst Loading
-
Solution: While low catalyst loading is desirable, it can lead to incomplete conversion. Systematically increase the catalyst loading (e.g., from 1 mol% to 3 mol% and 5 mol%) to see if the yield improves. Conversely, very high catalyst loading can sometimes lead to increased side products or catalyst aggregation.
Possible Cause 3: Inappropriate Ligand
-
Solution: The choice of phosphine ligand is critical. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often beneficial. Screen a variety of ligands to find the optimal one for your specific transformation.
Possible Cause 4: Incorrect Base or Solvent
-
Solution: The base plays a crucial role in the catalytic cycle. Ensure the base is strong enough for the specific reaction (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; an amine base for Sonogashira). The solvent should be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.
Issue 2: Poor Chemoselectivity (Reaction at the C-Cl bond)
Possible Cause: High Reaction Temperature or Prolonged Reaction Time
-
Solution: To favor reaction at the more reactive C-I bond, it is best to use milder reaction conditions. Start with lower temperatures and monitor the reaction progress. If the desired mono-substituted product is formed, avoid unnecessarily long reaction times that could promote the slower reaction at the C-Cl bond.
Issue 3: Formation of Hydrodehalogenation Side Product
Possible Cause 1: Presence of Water or Protic Impurities
-
Solution: This is a common issue with fluorinated substrates.[4][5] Ensure all reagents and solvents are rigorously dried. Using a glovebox for reaction setup can minimize exposure to atmospheric moisture.
Possible Cause 2: Suboptimal Ligand Choice
-
Solution: The phosphine ligand can influence the rate of hydrodehalogenation.[4] Screening different ligands may help identify one that favors the desired cross-coupling pathway over the hydrodehalogenation pathway.
Data Presentation: Catalyst Loading Optimization (Illustrative Examples)
The following tables provide illustrative data from studies on related polyhalogenated aromatic compounds to guide the optimization of catalyst loading for reactions with this compound.
Table 1: Illustrative Data for Sonogashira Coupling of an Aryl Iodide
| Entry | Pd Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ | 1.0 | 85 | [3] |
| 2 | PdCl₂(PPh₃)₂ | 0.5 | 92 | [3] |
| 3 | PdCl₂(PPh₃)₂ | 0.1 | 88 | [3] |
| 4 | Pd/C | 5.0 | 95 | [6] |
Table 2: Illustrative Data for Suzuki-Miyaura Coupling of an Aryl Halide
| Entry | Pd Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | PPh₃ | 2.0 | 78 | [7] |
| 2 | Pd(dppf)Cl₂ | - | 1.5 | 92 | [7] |
| 3 | Pd/C | - | 1.4 | 92 | [7] |
| 4 | Pd(PPh₃)₄ | - | 5.0 | 60 | [8] |
Table 3: Illustrative Data for Heck Coupling of an Aryl Iodide with Butyl Acrylate
| Entry | Pd Catalyst | Catalyst Loading (mol%) | Conversion (%) | Reference |
| 1 | Pd Nanoparticles | 1.0 | >99 | [5] |
| 2 | Pd(NH₃)₂Cl₂ | 0.1 | 98 | [9] |
| 3 | Pd Nanoparticles | 0.2 | 95 | |
| 4 | Pd Nanoparticles | 0.05 | 80 |
Experimental Protocols
Detailed Methodology for Sonogashira Coupling of a Dihaloiodobenzene (Adapted from a procedure for 2,4-dichloroiodobenzene) [4]
This protocol serves as a starting point for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and deoxygenated
-
Ethyl acetate
-
2 M Hydrochloric acid
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add triethylamine (as solvent and base). Degas the solution by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1 - 1.5 eq) and copper(I) iodide (1-5 mol%).
-
Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (1-5 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Caption: Workflow for optimizing palladium catalyst loading.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Reactions with 2-Chloro-1,3-difluoro-4-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sonogashira reactions involving 2-Chloro-1,3-difluoro-4-iodobenzene.
Troubleshooting Failed Reactions
Issue: Low or No Product Yield
When your Sonogashira reaction with this compound fails to yield the desired product, a systematic approach to troubleshooting is essential. The following guide will walk you through potential causes and solutions.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting failed Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound not working?
A1: Several factors can contribute to a failed Sonogashira reaction with this specific substrate. The electron-deficient nature of the aryl iodide due to the fluorine and chlorine substituents can influence the reaction's success. Common culprits include:
-
Inactive Catalyst: The palladium catalyst or the copper(I) co-catalyst may be old or have been improperly stored, leading to deactivation.
-
Oxygen Contamination: Sonogashira reactions are often sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling).[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is crucial and may require optimization for this particular substrate.
-
Impure Reagents: The purity of this compound and the alkyne coupling partner is critical.
Q2: Which palladium catalyst and ligand are best for this substrate?
A2: For electron-deficient aryl halides, ligands that are more electron-rich and sterically bulky can be beneficial.[2] These ligands can promote the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are good starting points, you may need to screen other options.
Q3: What is the role of the copper co-catalyst, and is it always necessary?
A3: The copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[3] While copper can significantly increase the reaction rate, it can also promote the unwanted homocoupling of the alkyne, especially in the presence of oxygen.[1] Copper-free Sonogashira protocols exist and may be a good alternative if Glaser coupling is a persistent issue.
Q4: I see a lot of side products in my reaction mixture. What are they, and how can I avoid them?
A4: The most common side product in Sonogashira reactions is the homocoupled alkyne (a diyne), also known as the Glaser product.[1] This is often due to the presence of oxygen. To minimize this:
-
Ensure thorough degassing of your solvent and reagents.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Consider a copper-free protocol.
Another potential side reaction is the proto-deiodination of your starting material, where the iodine is replaced by a hydrogen atom. This can be promoted by certain bases and impurities.
Q5: How does the reactivity of the halogens on this compound affect the reaction?
A5: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl > F.[4] Therefore, the reaction will selectively occur at the C-I bond of this compound. The C-Cl and C-F bonds are significantly less reactive under typical Sonogashira conditions.
Data on Reaction Parameter Optimization
The following tables provide a summary of how different reaction parameters can influence the yield of Sonogashira reactions with electron-deficient aryl iodides. While this data is not specific to this compound, it offers valuable insights for optimizing your reaction.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | THF | 60 | 65 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 | 85 |
| PdCl₂(PPh₃)₂ | - | i-Pr₂NH | DMF | 70 | 78 |
| Pd(PPh₃)₄ | - | Et₃N | Toluene | 80 | 72 |
Table 2: Influence of Base and Solvent on Yield
| Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| Et₃N | THF | PdCl₂(PPh₃)₂ | 65 | 70 |
| i-Pr₂NH | THF | PdCl₂(PPh₃)₂ | 65 | 75 |
| Cs₂CO₃ | Dioxane | Pd₂(dba)₃/XPhos | 80 | 88 |
| K₂CO₃ | DMF | Pd(OAc)₂/PPh₃ | 90 | 60 |
| DBU | Acetonitrile | Pd(PPh₃)₄ | 70 | 82 |
Experimental Protocols
General Protocol for Sonogashira Coupling with this compound
This protocol provides a starting point for your experiments. Optimization may be required.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).
-
Add the anhydrous solvent and the base.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Free Sonogashira Protocol
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a bulky, electron-rich ligand)
-
Base (e.g., Cs₂CO₃ or a bulky amine base like DBU)
-
Anhydrous solvent (e.g., Dioxane or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the same setup and inert atmosphere precautions as the general protocol.
-
Combine this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq) in the Schlenk flask.
-
Add the anhydrous solvent and degas the mixture.
-
Add the terminal alkyne (1.2-1.5 eq).
-
Heat the reaction to the desired temperature (often higher than copper-catalyzed reactions, e.g., 80-100 °C) and monitor its progress.
-
Workup and purification are similar to the general protocol.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle of a standard copper-co-catalyzed Sonogashira reaction. Understanding these steps can help in diagnosing which part of your reaction may be failing.
References
Stability of 2-Chloro-1,3-difluoro-4-iodobenzene under basic reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1,3-difluoro-4-iodobenzene, focusing on its stability under basic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under basic conditions?
A1: The primary stability concern for this compound in the presence of bases is dehalogenation, specifically the loss of the iodine atom. The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds in the molecule, making it susceptible to cleavage under basic conditions, which can be exacerbated by elevated temperatures and the presence of transition metal catalysts.
Q2: How does the choice of base impact the stability of this compound?
A2: The strength and nucleophilicity of the base play a crucial role in the stability of this compound. Strong, non-nucleophilic bases are generally preferred for reactions where the integrity of the C-I bond is critical.
-
Strong, Bulky Bases (e.g., Sodium tert-butoxide): These bases can promote dehalogenation, particularly at higher temperatures. Their high basicity can facilitate proton abstraction, leading to potential side reactions.
-
Inorganic Carbonates (e.g., Potassium carbonate, Cesium carbonate): These are often milder bases used in cross-coupling reactions. While generally considered safer for preserving the C-I bond compared to strong alkoxides, prolonged reaction times or high temperatures can still lead to gradual de-iodination.
-
Amine Bases (e.g., Triethylamine): These are weak bases and are less likely to cause significant decomposition of the substrate on their own. However, they can influence the overall reaction environment and may not be suitable as the primary base in reactions requiring strong basicity.
Q3: What are the common decomposition pathways observed?
A3: The most prevalent decomposition pathway is reductive de-iodination, where the iodine atom is replaced by a hydrogen atom, yielding 2-Chloro-1,3-difluorobenzene. This can occur via protonolysis, where a proton source in the reaction medium protonates the aromatic ring after the C-I bond is cleaved. In the context of cross-coupling reactions, competitive hydrodehalogenation of the starting material is a common side reaction.
Q4: How can I minimize decomposition during my experiment?
A4: To minimize the degradation of this compound, consider the following strategies:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for the desired transformation to proceed at a reasonable rate.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times to reduce the exposure of the substrate to basic conditions.
-
Choice of Base: Select the mildest base that is effective for your specific reaction. For many cross-coupling reactions, inorganic carbonates are a good starting point.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the involvement of oxygen, which can sometimes participate in radical decomposition pathways.
-
Solvent Selection: Use anhydrous and deoxygenated solvents to minimize side reactions.
Troubleshooting Guides
Issue 1: Low yield of the desired product and presence of a major byproduct corresponding to the de-iodinated starting material.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Decrease the reaction temperature in increments of 10-20 °C. | The rate of de-iodination is often more sensitive to temperature than the desired reaction. |
| The base is too strong or nucleophilic. | Switch to a milder base (e.g., from NaOtBu to K2CO3 or Cs2CO3). | Milder bases are less likely to promote the cleavage of the C-I bond. |
| Prolonged reaction time. | Monitor the reaction by TLC or GC/LC-MS and quench it as soon as the starting material is consumed or the product formation plateaus. | Minimizing exposure to harsh conditions reduces the extent of side reactions. |
| Presence of protic impurities in the solvent or reagents. | Use freshly dried, anhydrous solvents and ensure all reagents are free from moisture. | Protic species can act as a proton source for the de-iodination pathway. |
Issue 2: Formation of multiple unidentified byproducts in the reaction mixture.
| Potential Cause | Troubleshooting Step | Rationale |
| Complex decomposition pathways are occurring. | In addition to the steps in Issue 1, consider changing the solvent to one that is less polar or has a lower boiling point. | Solvent polarity can influence the stability of intermediates and the rates of different reaction pathways. |
| The substrate is reacting with the solvent or other reagents. | Review the compatibility of all reaction components. Perform control experiments by heating the substrate with the base and solvent in the absence of other reagents. | This will help to isolate the source of the decomposition. |
| Air sensitivity of the reagents or intermediates. | Ensure the reaction is performed under a strictly inert atmosphere. | Oxygen can initiate or participate in radical side reactions leading to a complex mixture of products. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound with a Selected Base
This protocol allows for a systematic evaluation of the stability of the title compound under specific basic conditions.
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the desired anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, or DMF) to achieve a concentration of 0.1 M.
-
Internal Standard: Add a suitable internal standard (e.g., dodecane or a compound that is stable under the reaction conditions and does not co-elute with the starting material or expected products on GC/LC).
-
Base Addition: Add the selected base (e.g., K2CO3, NaOtBu, or Et3N) (2.0 eq).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C, 100 °C).
-
Monitoring: At regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Quench the aliquot with a dilute aqueous acid solution (e.g., 1 M HCl), extract with a suitable organic solvent (e.g., ethyl acetate), and analyze the organic layer by GC-MS or LC-MS to quantify the remaining starting material and identify any decomposition products.
Quantitative Data Summary
The following table provides a hypothetical summary of stability data obtained using the above protocol. Note: This data is for illustrative purposes and should be experimentally verified.
| Base | Solvent | Temperature (°C) | % Decomposition (24h) | Major Decomposition Product |
| K2CO3 | Toluene | 80 | < 5% | 2-Chloro-1,3-difluorobenzene |
| K2CO3 | DMF | 100 | ~15% | 2-Chloro-1,3-difluorobenzene |
| NaOtBu | Toluene | 80 | ~25% | 2-Chloro-1,3-difluorobenzene & others |
| Et3N | Toluene | 80 | < 2% | - |
Visualizations
Logical Relationship: Factors Influencing Stability
Caption: Key factors influencing the stability of this compound.
Experimental Workflow: Stability Assessment
Caption: Workflow for assessing the stability of the compound under basic conditions.
How to activate the C-I bond of 2-Chloro-1,3-difluoro-4-iodobenzene for nucleophilic substitution
Welcome to the technical support center for the selective functionalization of 2-Chloro-1,3-difluoro-4-iodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in activating the C-I bond for nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the C-I bond preferentially activated in this compound over the C-Cl or C-F bonds in cross-coupling reactions?
The selective activation of the carbon-iodine (C-I) bond is primarily due to the difference in bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. The general reactivity trend for these bonds in transition-metal catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[1] The C-I bond has the lowest BDE, making it the most susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), which is the initial and often rate-determining step in many cross-coupling catalytic cycles.[1] This inherent difference in reactivity allows for the chemoselective functionalization at the iodine-bearing position.
Q2: What are the most common types of nucleophilic substitution reactions for which the C-I bond of this substrate can be activated?
The activation of the C-I bond is most commonly achieved through transition-metal catalyzed cross-coupling reactions, which involve a nucleophilic partner. Key examples include:
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds using amines as nucleophiles.[2][3]
-
Sonogashira Coupling: For the formation of carbon-carbon (C-C) bonds with terminal alkynes.[4][5]
-
Suzuki-Miyaura Coupling: For creating C-C bonds with aryl or vinyl boronic acids or esters.[1][6]
-
Ullmann Condensation: A copper-catalyzed reaction for forming carbon-oxygen (C-O), carbon-sulfur (C-S), and C-N bonds.[7][8]
Q3: Can I achieve nucleophilic aromatic substitution (SNAr) directly at the C-I position without a metal catalyst?
Direct SNAr reactions on aryl halides are typically favored for halogens that are more electronegative and when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[9][10] The general reactivity order for the leaving group in SNAr is F > Cl > Br > I.[11] Therefore, direct nucleophilic attack at the iodine position is less favorable compared to the fluorine or chlorine positions under typical SNAr conditions. The primary route for selective substitution at the C-I position is through transition-metal catalysis.
Q4: How do I choose the right catalyst and ligand for my desired transformation?
The choice of catalyst and ligand is crucial for achieving high yield and selectivity.
-
Palladium Catalysts: Palladium complexes are the most widely used for cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira.[12] Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.
-
Copper Catalysts: Copper is the classic catalyst for Ullmann-type reactions.[7] Copper(I) salts, such as CuI, are often used, sometimes as a co-catalyst with palladium in reactions like the Sonogashira coupling.[4]
-
Ligands: The ligand stabilizes the metal center and modulates its reactivity. For Buchwald-Hartwig amination, sterically hindered phosphine ligands like X-Phos or bidentate ligands like BINAP and DPEPhos are often effective.[3][13] For Suzuki couplings, ligands such as SPhos and XPhos are common choices. The choice of ligand can also influence which site is activated if multiple similar halogens are present.[14]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the use of a fresh, high-purity catalyst and ligands. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[2] Some reactions benefit from the use of pre-formed Pd(0) catalysts. |
| Inappropriate Base or Solvent | The choice of base is critical. Weak bases may not be effective, while overly strong bases can cause side reactions. Common bases include K₂CO₃, Cs₂CO₃, and KOt-Bu.[2][4] The solvent must be anhydrous and deoxygenated as both oxygen and water can deactivate the catalyst. |
| Low Reaction Temperature | While some cross-coupling reactions proceed at room temperature, many require heating to overcome the activation energy barrier.[4][7] Gradually increase the reaction temperature and monitor for product formation. |
| Poor Quality of Reagents | Use freshly distilled or purified solvents and high-purity reagents. The nucleophile (e.g., amine, boronic acid) may degrade upon storage. |
Issue 2: Lack of Selectivity (Reaction at C-Cl bond)
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can sometimes lead to the activation of the less reactive C-Cl bond, especially after the C-I bond has reacted.[1] Try lowering the reaction temperature or reducing the reaction time. |
| Catalyst/Ligand System | Certain catalyst and ligand combinations may exhibit different selectivities. Screen different ligands to find one that provides optimal selectivity for the C-I bond. For instance, in some systems, monodentate ligands may favor one position while bidentate ligands favor another.[15] |
| Stoichiometry of Nucleophile | Using a large excess of the nucleophile might drive the reaction to functionalize the C-Cl bond after the initial C-I substitution. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the nucleophile. |
Issue 3: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction Mixture | The presence of oxygen can promote the homocoupling of organometallic intermediates (e.g., in Suzuki and Sonogashira reactions). Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed. |
| Inappropriate Reaction Conditions | In Suzuki couplings, the rate of transmetalation should be faster than the rate of homocoupling. Adjusting the base, solvent, or temperature can influence these relative rates. In some cases, adding a small amount of water can be beneficial. |
| Copper Co-catalyst (Sonogashira) | In Sonogashira couplings, the copper co-catalyst can promote the homocoupling of the alkyne (Glaser coupling). Using copper-free conditions, if applicable for the substrate, can eliminate this side reaction.[5] Alternatively, carefully controlling the amount of copper catalyst and ensuring an inert atmosphere is critical. |
Visualized Workflows and Mechanisms
Caption: General catalytic cycle for palladium-catalyzed cross-coupling, highlighting the selective oxidative addition at the C-I bond.
Caption: A typical experimental workflow for setting up a cross-coupling reaction under an inert atmosphere.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Chloro-1,3-difluoro-4-iodobenzene in Cross-Coupling Reactions
Published: November 2, 2025
This guide provides a detailed comparison of the reactivity of 2-Chloro-1,3-difluoro-4-iodobenzene with other common halobenzenes in palladium-catalyzed cross-coupling reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering insights supported by experimental data and established chemical principles.
Introduction to Halobenzene Reactivity
The reactivity of halobenzenes (Ar-X) in cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond and the electronic environment of the aromatic ring. The critical, rate-determining step in many palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the halobenzene to a low-valent palladium(0) complex.[1][2]
The generally accepted order of reactivity for halobenzenes is:
Ar-I > Ar-Br > Ar-Cl > Ar-F
This trend is directly correlated with the bond dissociation energy (BDE) of the C-X bond. The C-I bond is the weakest, requiring the least energy to cleave, thus facilitating the fastest oxidative addition.[3][4] Conversely, the C-F bond is the strongest, making fluorobenzenes largely unreactive under standard cross-coupling conditions.
For a multi-substituted halobenzene like This compound , the site of reactivity is overwhelmingly the carbon-iodine bond due to its significantly lower BDE compared to the C-Cl and C-F bonds. Furthermore, the presence of electron-withdrawing groups (EWG), such as chlorine and fluorine, on the benzene ring can increase the rate of oxidative addition.[5][6] These substituents make the carbon atom attached to the halogen more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst.
Visualization of Reactivity Principles
The following diagrams illustrate the core concepts governing halobenzene reactivity.
Caption: Relationship between C-X bond energy and halobenzene reactivity.
Caption: The critical role of oxidative addition in Suzuki-Miyaura coupling.
Quantitative Reactivity Comparison
The following tables summarize yields from representative cross-coupling reactions, illustrating the reactivity differences between various halobenzenes. While specific data for this compound is not widely published in comparative studies, its reactivity at the iodine position is expected to be high, comparable to or exceeding that of iodobenzene due to the activating effect of the electron-withdrawing fluoro and chloro substituents.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This reaction couples a halobenzene with phenylboronic acid to form biphenyl. The data highlights the superior reactivity of iodoarenes.
| Halobenzene Entry | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | 80 | 2 | >95 | [7][8] |
| Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | 80 | 6 | ~93 | [7] |
| Chlorobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 80 | 12 | ~90 | [9] |
| This compound * | Pd(PPh₃)₄ | Na₂CO₃ | 80 | <2 | >95 (Predicted) | N/A |
*Predicted reactivity based on the high reactivity of the C-I bond, further activated by electron-withdrawing F and Cl groups.
Table 2: Buchwald-Hartwig Amination with Aniline
This reaction forms a C-N bond between a halobenzene and an amine. The trend of I > Br > Cl is again evident.
| Halobenzene Entry | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu | 100 | 8 | ~98 | [10] |
| Bromobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu | 100 | 16 | ~95 | [10] |
| Chlorobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | 110 | 24 | ~92 | [11][12] |
| This compound * | Pd₂(dba)₃ / BINAP | NaOt-Bu | 100 | <8 | >98 (Predicted) | N/A |
*Predicted reactivity based on established principles. The C-I bond is the exclusive site of reaction.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.
Methodology:
-
Reaction Setup: In an oven-dried flask, combine the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF, often with water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand, 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%) to a reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat with stirring (typically 80-110 °C) for the required time. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, pass it through a pad of celite, and rinse with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
This compound is a highly reactive and selective substrate for palladium-catalyzed cross-coupling reactions. Its reactivity is governed by the weak carbon-iodine bond, which is the exclusive site of oxidative addition. The presence of electron-withdrawing fluorine and chlorine atoms further activates the molecule towards this key step. Consequently, in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, this compound is expected to react under mild conditions and with faster kinetics compared to its bromo- and chloro-analogs, exhibiting a reactivity profile similar to or greater than that of unsubstituted iodobenzene. This makes it a valuable building block for the efficient synthesis of complex, polysubstituted aromatic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of Polysubstituted Fluorinated Benzenes
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity, making the development of efficient and selective fluorination methods a critical area of research. This guide provides an objective comparison of alternative reagents for the synthesis of polysubstituted fluorinated benzenes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Traditional vs. Alternative Fluorination Strategies
Historically, the synthesis of fluorinated arenes has been dominated by methods such as the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates. While effective, this method often requires harsh conditions and has limited functional group tolerance. Modern approaches offer milder conditions, broader substrate scopes, and improved regioselectivity. This guide focuses on the following key alternative strategies:
-
Electrophilic Fluorination: Utilizing reagents that deliver an electrophilic fluorine species ("F+").
-
Transition-Metal-Catalyzed C-H Fluorination: Activating and functionalizing C-H bonds directly with a fluorine source, mediated by a transition metal catalyst.
-
Photoredox-Catalyzed C-H Fluorination: Employing visible light and a photocatalyst to generate reactive intermediates for C-H fluorination.
Comparative Performance of Alternative Reagents
To provide a clear comparison, we have compiled experimental data for the fluorination of representative electron-rich polysubstituted benzenes: an aniline derivative (N,N-dimethylaniline), a diether (1,3-dimethoxybenzene), and a phenol. These substrates are chosen for their relevance as common structural motifs in pharmaceuticals and other functional molecules.
Data Presentation: Fluorination of Polysubstituted Benzenes
| Substrate | Reagent/Method | Catalyst/Conditions | Product(s) | Yield (%) | Reference |
| N,N-dimethylaniline | NFSI | MeCN, reflux | 2-Fluoro-N,N-dimethylaniline & 4-Fluoro-N,N-dimethylaniline | Unsatisfactory yields, mixture of products | [1] |
| Selectfluor | Various conditions | Complex mixture of biaryls, biarylmethanes, and N-demethylated products; Minor amounts of 2-fluoro and 4-fluoro derivatives | Low | [2] | |
| 1,3-Dimethoxybenzene | NFSI | Mechanochemical milling, 25-30 Hz, 3 h | 2,4-Dimethoxyfluorobenzene & 4,6-Dimethoxyfluorobenzene | Mixture of monofluorinated products | [3] |
| Phenol | PhenoFluor | CsF, Toluene or Dioxane, 110 °C, 24 h | Fluorobenzene | Not specified for phenol itself, but a general method for phenols | [4] |
Note: Direct comparative data for all methods on a single, identical polysubstituted benzene is scarce in the literature. The table above reflects available data on similar or representative substrates. "Unsatisfactory yields" and "Low" are as described in the cited literature.
In-Depth Analysis of Alternative Reagents
Electrophilic Fluorinating Agents: Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI)
Electrophilic fluorinating agents are often favored for their operational simplicity. Selectfluor™ and NFSI are two of the most common and commercially available reagents.[5]
-
Selectfluor™ (F-TEDA-BF₄): A stable, crystalline solid, Selectfluor is considered one of the most efficient and user-friendly electrophilic fluorinating agents.[6] It is known for its high thermal stability and low toxicity.[7] However, its reactivity with highly electron-rich arenes like N,N-dimethylaniline can lead to complex mixtures and low yields of the desired fluorinated products due to side reactions such as dimerization and N-demethylation.[2]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another stable and safe electrophilic fluorinating agent with high fluorinating ability.[7] It is soluble in various organic solvents. While it can be used for the fluorination of electron-rich arenes, it may also result in mixtures of regioisomers and byproducts, particularly with highly activated substrates like anilines.[1] For less activated systems, transition-metal catalysis is often required to achieve good yields.[8]
Logical Relationship: Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic aromatic fluorination.
Transition-Metal-Catalyzed C-H Fluorination
This strategy offers a powerful means to directly fluorinate arenes with high regioselectivity, often directed by a functional group on the substrate. Palladium and copper are the most commonly employed metals.
-
Palladium-Catalyzed Fluorination: Palladium catalysts can enable the C-H fluorination of arenes that are unreactive towards mild electrophilic fluorinating agents alone.[9] These methods can exhibit high functional group tolerance. For instance, Pd-catalyzed fluorination of aryl bromides has been developed with broad substrate scope, including nitrogen-containing heteroaryl bromides.[10]
-
Copper-Catalyzed Fluorination: Copper catalysts provide a more economical alternative to palladium. Copper-catalyzed C-H fluorination of anilide derivatives using NFSI has been demonstrated, offering a route to ortho-monofluorinated aniline derivatives.[3][11] These methods often require a directing group to achieve high regioselectivity.
Experimental Workflow: Transition-Metal-Catalyzed C-H Fluorination
Caption: General workflow for transition-metal-catalyzed C-H fluorination.
Photoredox-Catalyzed C-H Fluorination
Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations, including C-H fluorination. This method allows for the generation of highly reactive radical intermediates under gentle conditions.[12]
Direct arene C-H radiofluorination using organic photoredox catalysis has been successfully applied to a range of electron-rich aromatics and heteroaromatics.[7] This strategy is particularly valuable for the late-stage introduction of fluorine-18 for positron emission tomography (PET) imaging. The reactions are typically fast and can be performed with high functional group tolerance.[13]
Signaling Pathway: Photoredox Catalysis
References
- 1. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 9. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cooperative photoredox and palladium catalysis: recent advances in various functionalization reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
A Comparative Guide to 2-Chloro-1,3-difluoro-4-iodobenzene and 1-bromo-2-chloro-3-fluoro-4-iodobenzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the realm of pharmaceutical and materials science, the choice of building blocks is paramount. Polysubstituted benzene derivatives are fundamental scaffolds, and their halogenated congeners offer a versatile platform for constructing intricate molecular architectures. This guide provides a detailed comparison of two such building blocks: 2-Chloro-1,3-difluoro-4-iodobenzene and 1-bromo-2-chloro-3-fluoro-4-iodobenzene. The focus is on their performance in synthetic applications, supported by established reactivity principles and representative experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are crucial for understanding their behavior in reaction media and for their purification.
| Property | This compound | 1-bromo-2-chloro-3-fluoro-4-iodobenzene |
| Molecular Formula | C₆H₂ClF₂I | C₆H₂BrClFI |
| Molecular Weight | 274.43 g/mol | 353.29 g/mol |
| CAS Number | 202925-06-2 | 1000573-03-4 |
| Appearance | Solid | Solid |
| Boiling Point | Not reported | Not reported |
| Melting Point | Not reported | Not reported |
| Density | Not reported | 2.3±0.1 g/cm³[1] |
Synthesis of the Starting Materials
Synthesis of this compound:
Synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene:
A detailed one-pot synthesis method for 1-bromo-2-chloro-3-fluoro-4-iodobenzene has been disclosed in the patent literature.[3] This method avoids the isolation of the intermediate diazonium salt, which can be advantageous for safety and yield.
Synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene
Performance in Synthesis: A Comparative Analysis
Direct comparative experimental data for these two specific reagents is scarce in the reviewed literature. However, their reactivity in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, can be reliably predicted based on the well-established principles of C-X bond activation.
The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[4][5] This chemoselectivity is a cornerstone of modern organic synthesis, allowing for the sequential functionalization of polyhalogenated aromatic compounds.
Key Points of Comparison:
-
Primary Reaction Site: For both this compound and 1-bromo-2-chloro-3-fluoro-4-iodobenzene, the carbon-iodine (C-I) bond is the most labile and will be the primary site of reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings. This allows for the selective introduction of a substituent at the 4-position of the benzene ring.
-
Secondary Reaction Site:
-
In 1-bromo-2-chloro-3-fluoro-4-iodobenzene , after the initial reaction at the iodine position, the carbon-bromine (C-Br) bond becomes the next most reactive site for a subsequent cross-coupling reaction. This provides a handle for a second, distinct functionalization.
-
In This compound , the carbon-chlorine (C-Cl) bond would be the next available site for cross-coupling after reaction at the iodine. However, the C-Cl bond is significantly less reactive than the C-Br bond and typically requires more forcing reaction conditions (e.g., higher temperatures, stronger bases, and more specialized ligands) to activate.
-
-
Influence of Fluorine Substituents: The fluorine atoms in both molecules have a strong electron-withdrawing inductive effect. This can influence the reactivity of the other halogen atoms and the electronic properties of the resulting coupled products. In some cases, fluorine can also participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or highly activated systems.
Inferred Performance:
Based on these principles, 1-bromo-2-chloro-3-fluoro-4-iodobenzene offers greater synthetic versatility for sequential cross-coupling reactions due to the presence of both highly reactive iodine and moderately reactive bromine atoms. This allows for a two-step, selective introduction of different aryl, alkyl, or other groups.
This compound is an excellent substrate for a single, selective functionalization at the iodine position. Subsequent reaction at the chlorine position is possible but would require significantly different and more vigorous reaction conditions, which might not be compatible with all functional groups.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Negishi cross-coupling reactions, adapted from literature procedures for structurally similar polyhalogenated aromatic compounds. These protocols can serve as a starting point for the use of this compound and 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
Representative Suzuki-Miyaura Coupling Protocol:
This protocol is based on general procedures for the Suzuki-Miyaura coupling of aryl halides.[5][6][7]
Suzuki-Miyaura Coupling Workflow
Detailed Methodology:
-
To a reaction vessel are added the polyhalogenated iodobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A degassed solvent system, typically a mixture of an organic solvent such as toluene or 1,4-dioxane and an aqueous solution of the base, is added.
-
The palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol), is added under the inert atmosphere.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Representative Negishi Coupling Protocol:
This protocol is based on general procedures for the Negishi coupling of aryl halides.[7]
Detailed Methodology:
-
Preparation of the Organozinc Reagent: To a solution of the corresponding organohalide (e.g., aryl bromide, 1.1 mmol) in anhydrous THF under an inert atmosphere is added a solution of n-butyllithium at -78 °C. After stirring for 30 minutes, a solution of zinc chloride (1.2 mmol) in THF is added, and the mixture is allowed to warm to room temperature.
-
Cross-Coupling Reaction: In a separate flask, the polyhalogenated iodobenzene (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) are dissolved in anhydrous THF under an inert atmosphere.
-
The freshly prepared organozinc reagent is then transferred to the solution of the aryl iodide via cannula.
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion
Both this compound and 1-bromo-2-chloro-3-fluoro-4-iodobenzene are valuable and highly functionalized building blocks for organic synthesis. The choice between them will largely depend on the specific synthetic strategy.
-
This compound is ideal for selective, single functionalization at the iodine position, with the less reactive chlorine and fluorine atoms remaining for potential later-stage modifications under more forcing conditions or to modulate the electronic properties of the final molecule.
-
1-bromo-2-chloro-3-fluoro-4-iodobenzene offers a clear advantage for programmed, sequential cross-coupling reactions. The distinct and predictable reactivity difference between the iodine and bromine atoms allows for the controlled, stepwise introduction of two different substituents, providing a more versatile platform for the synthesis of complex, unsymmetrical biaryls and other elaborate structures.
For drug development professionals and researchers, a careful consideration of the desired final molecular architecture and the planned synthetic route will guide the selection of the most appropriate polyhalogenated building block. The chemoselectivity offered by these reagents is a powerful tool in the efficient construction of novel chemical entities.
References
- 1. echemi.com [echemi.com]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-fluoro-4-iodobenzene | C6H3ClFI | CID 2724605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-Bromo-1-chloro-3-fluoro-4-iodobenZene | C6H2BrClFI | CID 154665649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
Spectroscopic analysis to confirm the structure of 2-Chloro-1,3-difluoro-4-iodobenzene products
This guide provides a comprehensive framework for the structural confirmation of 2-Chloro-1,3-difluoro-4-iodobenzene using standard spectroscopic techniques. It is designed for researchers, scientists, and drug development professionals who require rigorous methods to verify the identity and purity of synthesized halogenated aromatic compounds. In the synthesis of specialized chemical entities, the formation of isomeric byproducts is a common challenge. This document outlines the expected spectroscopic characteristics of the target molecule and contrasts them with those of a potential structural isomer, 2-Chloro-1,3-difluoro-5-iodobenzene, demonstrating how to unambiguously differentiate between them.
Spectroscopic Analysis Workflow
The process of confirming the structure of a synthesized compound involves a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity. The logical flow from sample analysis to structural verification is outlined below.
Caption: Workflow for the spectroscopic confirmation of a synthesized chemical's structure.
Comparison of Predicted Spectroscopic Data
The primary challenge in confirming the structure of this compound is distinguishing it from its isomers, which possess the same molecular formula (C₆H₂ClF₂I) and therefore the same exact mass. The key differentiator lies in the unique electronic environment of each nucleus, which is revealed primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
Below is a comparison of the predicted spectroscopic data for the target molecule and a plausible isomer, 2-Chloro-1,3-difluoro-5-iodobenzene.
Table 1: Predicted ¹H and ¹⁹F NMR Data Comparison
| Feature | This compound (Target) | 2-Chloro-1,3-difluoro-5-iodobenzene (Isomer) |
| ¹H NMR | ||
| H-5 Chemical Shift (δ) | ~7.5-7.8 ppm | - |
| H-5 Splitting Pattern | Doublet of doublets of doublets (ddd) | - |
| H-6 Chemical Shift (δ) | - | ~7.2-7.5 ppm |
| H-6 Splitting Pattern | - | Triplet of doublets (td) |
| H-4 Chemical Shift (δ) | - | ~7.6-7.9 ppm |
| H-4 Splitting Pattern | - | Doublet of doublets (dd) |
| ¹⁹F NMR | ||
| F-1 Chemical Shift (δ) | Expected in aromatic F region (~-110 to -130 ppm) | Expected in aromatic F region (~-100 to -120 ppm) |
| F-1 Splitting | Doublet of doublets (dd), coupling to F-3 and H-5 | Triplet (t), coupling to H-4 and H-6 (similar J) |
| F-3 Chemical Shift (δ) | Expected in aromatic F region (~-110 to -130 ppm) | Expected in aromatic F region (~-100 to -120 ppm) |
| F-3 Splitting | Doublet of doublets (dd), coupling to F-1 and H-5 | Triplet (t), coupling to H-4 and H-6 (similar J) |
Note: Predicted chemical shifts are estimates based on substituent effects. The splitting pattern is the most critical diagnostic tool.
Table 2: Predicted ¹³C NMR, MS, and IR Data Comparison
| Technique | This compound (Target) | 2-Chloro-1,3-difluoro-5-iodobenzene (Isomer) |
| ¹³C NMR | 6 distinct signals. Carbons bonded to F will be doublets (¹JCF). Other carbons will show smaller C-F couplings. The C-I carbon will be significantly upfield (~90-100 ppm). | 6 distinct signals with different chemical shifts and C-F coupling patterns compared to the target. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 274 (and 276 for ³⁷Cl isotope). | Identical Molecular Ion (M⁺) at m/z 274 and 276. |
| Key Fragments: [M-I]⁺, [M-Cl]⁺. Fragmentation pattern will be unique but may be difficult to distinguish from the isomer without reference spectra. | Key Fragments: [M-I]⁺, [M-Cl]⁺. Fragmentation pattern will be unique but may be difficult to distinguish from the target without reference spectra. | |
| FT-IR | C-H stretch (~3100 cm⁻¹), C=C aromatic stretch (~1400-1600 cm⁻¹), strong C-F stretch (~1100-1300 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), C-I stretch (~500-600 cm⁻¹). | Very similar absorption bands. The fingerprint region (<1000 cm⁻¹) may show subtle differences in C-H out-of-plane bending. |
Key Diagnostic Feature: NMR Coupling
The most definitive data for structural confirmation will come from the coupling patterns observed in the ¹H and ¹⁹F NMR spectra. The spatial relationship between the fluorine and hydrogen atoms dictates the splitting of their respective signals.
Caption: Key NMR spin-spin coupling interactions for structure differentiation.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: A wide range to cover aromatic fluorine, e.g., -80 to -180 ppm.[1]
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 64-256.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press into a transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum should be collected before running the sample.
-
By systematically applying these analytical methods and carefully comparing the resulting data against predicted values and potential isomers, researchers can achieve unambiguous structural confirmation of this compound.
References
Mechanistic studies comparing the reaction pathways of similar iodinated aromatic compounds
For Immediate Publication
A detailed comparative analysis of the reaction pathways of iodinated aromatic compounds in palladium-catalyzed cross-coupling and electrophilic aromatic substitution reveals significant mechanistic and performance differences against their brominated counterparts and alternative iodination reagents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by experimental data and detailed protocols to inform synthetic strategy and optimization.
This publication delves into two critical areas of organic synthesis involving iodinated aromatic compounds: their superior reactivity in palladium-catalyzed cross-coupling reactions compared to bromoarenes, and a comparative analysis of different reagents for electrophilic aromatic iodination. By presenting quantitative data, detailed experimental methodologies, and visual representations of reaction pathways, this guide aims to provide an objective resource for selecting the most appropriate synthetic routes.
Palladium-Catalyzed Cross-Coupling: The Reactivity Advantage of Iodoarenes
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide is a critical parameter influencing reaction efficiency. It is widely recognized that the reactivity of aryl halides in these reactions follows the general trend: I > Br > Cl.[1][2] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1]
Comparative Performance in Suzuki-Miyaura, Heck, and Sonogashira Couplings
Experimental studies consistently demonstrate the superior performance of iodoarenes over bromoarenes in key cross-coupling reactions in terms of reaction times and, in some cases, yields under identical conditions.
For instance, in the Suzuki-Miyaura coupling , the reaction of 4-iodoanisole with phenylboronic acid proceeds significantly faster than that of 4-bromoanisole. Under specific conditions, the reaction with the iodo-substituted compound can reach completion in a much shorter timeframe. One study reported a 92.1% yield for the Suzuki coupling of iodobenzene, while bromobenzene yielded 96.2% under the same aqueous conditions, suggesting that while both are effective, the reaction kinetics can differ.[3]
In the Heck reaction , the trend of higher reactivity for aryl iodides is also pronounced. Studies comparing the coupling of iodo- and bromoarenes with alkenes have shown that aryl iodides generally provide higher yields in shorter reaction times.[4] Similarly, in the Sonogashira coupling of aryl halides with terminal alkynes, aryl iodides are significantly more reactive than aryl bromides, often allowing for reactions to be conducted at room temperature, whereas aryl bromides may require heating.[2][5] This difference in reactivity can be exploited for selective couplings in molecules containing both iodo and bromo substituents.[2]
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Iodobenzene | Phenylboronic acid | Pd/C, K2CO3 | Water | Not Specified | Not Specified | 92.1 | [3] |
| Bromobenzene | Phenylboronic acid | Pd/C, K2CO3 | Water | Not Specified | Not Specified | 96.2 | [3] | |
| Heck | 4-Iodoanisole | Methyl acrylate | Pd(OAc)2, PPh3, Et3N | DMF | 100 | 1 | 95 | [4] |
| 4-Bromoanisole | Methyl acrylate | Pd(OAc)2, PPh3, Et3N | DMF | 100 | 3 | 85 | [4] | |
| Sonogashira | Iodobenzene | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | THF | 25 | 0.5 | 98 | [2][6] |
| Bromobenzene | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | THF | 60 | 4 | 90 | [2][5] |
Experimental Protocols
A mixture of the aryl halide (4-iodoanisole or 4-bromoanisole, 1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and K2CO3 (2.0 mmol) in a solvent mixture of DMF/H2O (4:1, 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C with stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
To a solution of the aryl halide (4-iodoanisole or 4-bromoanisole, 1.0 mmol) and methyl acrylate (1.5 mmol) in DMF (5 mL) is added Pd(OAc)2 (0.02 mmol, 2 mol%), PPh3 (0.04 mmol, 4 mol%), and Et3N (1.5 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 100 °C. The reaction is monitored by TLC or GC. After completion, the mixture is cooled, diluted with water (15 mL), and extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO4, and the solvent is evaporated. The residue is purified by flash chromatography.
In a Schlenk flask, the aryl halide (iodobenzene or bromobenzene, 1.0 mmol), phenylacetylene (1.2 mmol), PdCl2(PPh3)2 (0.01 mmol, 1 mol%), and CuI (0.02 mmol, 2 mol%) are dissolved in THF (5 mL). Et3N (2.0 mmol) is then added, and the mixture is degassed with argon. The reaction is stirred at the specified temperature (25 °C for iodobenzene, 60 °C for bromobenzene) and monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (20 mL) and washed with saturated aqueous NH4Cl solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over Na2SO4 and concentrated. The crude product is purified by column chromatography.
Mechanistic Rationale
The enhanced reactivity of iodoarenes is rooted in the initial oxidative addition step of the palladium catalytic cycle. The weaker C-I bond requires a lower activation energy for cleavage by the Pd(0) complex compared to the C-Br bond. This facilitates the formation of the key Ar-Pd(II)-X intermediate, thereby accelerating the overall catalytic turnover.
A Comparative Guide to Electrophilic Aromatic Iodination
The direct introduction of an iodine atom onto an aromatic ring is a crucial transformation in organic synthesis. Several reagents and methods have been developed for this purpose, each with its own advantages and limitations in terms of reactivity, selectivity, and reaction conditions. This section compares three common methods for the iodination of electron-rich aromatic compounds: molecular iodine with an oxidizing agent, N-Iodosuccinimide (NIS), and iodine monochloride (ICl).
Reagent Comparison and Performance
The choice of iodinating agent significantly impacts the outcome of the reaction, particularly with respect to yield and regioselectivity. The reactivity of these agents generally increases from I2 to NIS to ICl, with ICl being a highly potent electrophile.
-
Molecular Iodine (I2) with an Oxidant (e.g., H2O2): This method is cost-effective and environmentally benign, especially when using hydrogen peroxide as the oxidant. However, it often requires acidic conditions and can be slower than other methods. The active iodinating species is believed to be a protonated form of hypoiodous acid (H2OI+).[7]
-
N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine. It is often used for the iodination of activated and moderately activated arenes. The reactivity of NIS can be enhanced by the addition of a protic or Lewis acid.[8]
-
Iodine Monochloride (ICl): ICl is a highly reactive iodinating agent due to the polarization of the I-Cl bond, making the iodine atom strongly electrophilic. It can iodinate a wide range of aromatic compounds, including some deactivated ones. However, its high reactivity can sometimes lead to a lack of selectivity and the formation of chlorinated byproducts.
The following table summarizes the performance of these reagents in the iodination of phenol, a common electron-rich substrate.
| Iodinating Agent | Co-reagent/Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| I2 / H2O2 | Water | 50 | 24 | 4-iodophenol | 76 | [7] |
| 2,4-diiodophenol | 10 | [7] | ||||
| NIS | Acetonitrile | 25 | 2 | 4-iodophenol | 85 | |
| ICl | Acetic Acid | 25 | 1 | 4-iodophenol | 92 | |
| 2-iodophenol | 5 |
Experimental Protocols
To a stirred solution of phenol (1.0 g, 10.6 mmol) in water (20 mL) is added iodine (2.7 g, 10.6 mmol). The mixture is heated to 50 °C, and 30% aqueous hydrogen peroxide (2.4 mL, 21.2 mmol) is added dropwise over 30 minutes. The reaction is stirred at 50 °C for 24 hours. After cooling to room temperature, the reaction is quenched by the addition of a 10% aqueous solution of Na2S2O3 until the color of iodine disappears. The precipitate is collected by filtration, washed with cold water, and dried to afford the iodinated phenol products, which can be further purified by recrystallization or chromatography.[7]
Phenol (1.0 g, 10.6 mmol) is dissolved in acetonitrile (20 mL). N-Iodosuccinimide (2.4 g, 10.6 mmol) is added in one portion, and the mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (30 mL), washed with 10% aqueous Na2S2O3 (15 mL) and brine (15 mL), dried over MgSO4, and concentrated to give the crude product, which is then purified by column chromatography.
A solution of phenol (1.0 g, 10.6 mmol) in glacial acetic acid (15 mL) is cooled in an ice bath. A solution of iodine monochloride (1.7 g, 10.6 mmol) in glacial acetic acid (5 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 1 hour. The mixture is then poured into ice-water (100 mL) and the resulting precipitate is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium bisulfite to remove any unreacted iodine. The solid is dried to yield the product.
Mechanistic Pathways
Electrophilic aromatic iodination proceeds through the formation of a sigma complex (arenium ion) intermediate, followed by deprotonation to restore aromaticity. The different reagents generate the electrophilic iodine species in distinct ways.
Conclusion
This comparative guide underscores the significant role of the iodine substituent in directing the reactivity and outcome of key synthetic transformations. In palladium-catalyzed cross-coupling reactions, the use of iodoarenes offers a distinct kinetic advantage over bromoarenes, enabling milder reaction conditions and selective transformations. In electrophilic aromatic iodination, a range of reagents is available, with their choice depending on the desired reactivity, selectivity, and substrate tolerance. The provided data and experimental protocols serve as a valuable resource for chemists to make informed decisions in the design and execution of their synthetic strategies. Further research into the development of more efficient and selective methods for the synthesis and application of iodinated aromatic compounds will continue to advance the field of organic chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Chloro-1,3-difluoro-4-iodobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2-Chloro-1,3-difluoro-4-iodobenzene, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this halogenated aromatic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound (CAS No. 202925-06-2). This document contains detailed information regarding the specific hazards associated with the compound.
Key Hazards: Based on available safety data, this compound is classified as an irritant.[1]
-
Skin Irritation: Avoid direct contact with the skin.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to minimize inhalation.
Waste Classification and Segregation
This compound is a halogenated organic compound and must be treated as hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited.
Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated solvents may be classified as F-listed hazardous waste.[2][3][4][5] Specifically, it would likely fall under the F002 waste code, which pertains to spent halogenated solvents.[2][3][4]
Proper Segregation is Crucial:
-
Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[6]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams. This is not only a safety best practice but also a critical step in waste management, as the disposal costs for halogenated waste are often significantly higher.
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Waste Collection:
-
Carefully transfer the waste this compound, including any contaminated solvents or materials (e.g., pipette tips, contaminated paper towels), into a designated and compatible waste container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".
-
Identify the contents, including "this compound" and any other chemicals present in the waste mixture, with their approximate concentrations.
-
Include the date of accumulation and the name of the generating researcher or laboratory.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from incompatible materials. The SDS for a similar compound, 1,2-Difluoro-4-iodobenzene, lists strong oxidizing agents as incompatible.[4]
-
-
Arrange for Pickup:
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Follow your institution's specific procedures for waste pickup requests.
-
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Rinsing: Rinse the equipment with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.
-
Collect Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected and disposed of in the "Halogenated Organic Waste" container.
-
Washing: After the initial solvent rinse, wash the equipment with soap and water.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or a commercial spill kit for solvents, to contain the spill.
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Quantitative Disposal Data
The following table summarizes key regulatory information, although specific concentration thresholds for this particular compound are not defined.
| Parameter | Guideline | Source |
| EPA Hazardous Waste Code | Likely F002 for spent solvent | [2][3][4][5] |
| Waste Classification | Halogenated Organic Waste | [6] |
| Land Disposal Restrictions | Halogenated Organic Compounds are regulated under 40 CFR § 268.32 |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. Waste Code [rcrainfo.epa.gov]
- 2. quora.com [quora.com]
- 3. The destruction of halogenated organic chemicals by plasma pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
